6-Bromo-N-methylbenzo[d]isoxazol-3-amine chemical structure and properties
A Privileged Scaffold for CNS Therapeutics and Kinase Inhibition Executive Summary & Structural Analysis 6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a high-value pharmacophore in modern medicinal chemistry. Belon...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for CNS Therapeutics and Kinase Inhibition
Executive Summary & Structural Analysis
6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a high-value pharmacophore in modern medicinal chemistry. Belonging to the class of 1,2-benzisoxazoles, this molecule is structurally characterized by a bicyclic heteroaromatic core fused with a secondary amine at the C3 position and a bromine handle at the C6 position.
This specific substitution pattern offers a unique "orthogonal reactivity" profile:
The C3-N-Methylamine: Acts as a hydrogen bond donor/acceptor and a nucleophilic site for further elaboration (e.g., urea/amide formation).
The C6-Bromide: Serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of chemical libraries.
The Benzisoxazole Core: A proven bioisostere for indoles and quinolines, widely utilized to modulate potency and metabolic stability in CNS drugs (e.g., Risperidone, Paliperidone) and anticonvulsants (Zonisamide).
physicochemical Profile (Predicted)
Property
Value
Significance
Molecular Formula
C₈H₇BrN₂O
Core composition
Molecular Weight
227.06 g/mol
Fragment-based drug design (FBDD) compliant
LogP (cLogP)
~2.1 - 2.4
Optimal for CNS penetration (Blood-Brain Barrier)
TPSA
~38 Ų
High membrane permeability
pKa (Conj. Acid)
~2.5 - 3.0
Weak base; neutral at physiological pH
H-Bond Donors
1
Critical for receptor binding
H-Bond Acceptors
3
Interaction with serine/threonine residues
Synthetic Architecture: The Critical Path
To ensure high purity and regioselectivity, the Nucleophilic Aromatic Substitution (SₙAr) of a 3-halo-benzisoxazole intermediate is the preferred industrial route over direct cyclization methods, which often yield inseparable mixtures.
Primary Synthesis Workflow
The synthesis hinges on the reactivity of the 6-bromo-3-chlorobenzo[d]isoxazole intermediate. This electrophilic species undergoes facile displacement by methylamine.
Graphviz Workflow (DOT)
Caption: Stepwise synthesis via the 3-chloro intermediate, ensuring regiochemical integrity of the N-methyl group.
Experimental Protocols
Protocol A: Synthesis of Intermediate (6-Bromo-3-chlorobenzo[d]isoxazole)
Note: This step converts the salicylhydroxamic acid precursor into the reactive chlorinated heterocycle.
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.
Procedure:
Suspend the hydroxamic acid in neat POCl₃.
Add pyridine (0.1 eq) dropwise at 0°C.
Heat the mixture to reflux (105°C) for 4 hours. The suspension will clear as the cyclization proceeds.
Workup: Cool to RT. Pour slowly onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM) (3x). Wash organics with sat. NaHCO₃ to remove phosphoric acid residues.
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Yield Target: 75-85%.
Protocol B: Amination to Target (6-Bromo-N-methylbenzo[d]isoxazol-3-amine)
Note: This SₙAr reaction exploits the leaving group ability of the C3-chloride activated by the benzisoxazole nitrogen.
Dissolve the chloro-intermediate in THF (0.2 M concentration) in a sealed pressure tube.
Add Et₃N followed by the Methylamine solution.
Seal the vessel and heat to 60-70°C for 6-12 hours.
Monitoring: TLC should show the disappearance of the non-polar starting material (Rf ~0.8) and appearance of the polar amine (Rf ~0.3 in Hex/EtOAc 7:3).
Isolation:
Concentrate the reaction mixture in vacuo.
Resuspend in EtOAc and wash with water.
Crystallization: The product often crystallizes from Ethanol/Water or can be purified via flash column chromatography.
Validation:
¹H NMR (DMSO-d₆): Look for the N-Me doublet at ~2.9 ppm and the broad NH quartet at ~6.5 ppm.
MS (ESI): [M+H]⁺ peaks at 227/229 (1:1 Br isotope pattern).
Reactivity & Functionalization Map
The "6-Bromo" and "3-Amino" motifs allow this molecule to serve as a divergence point for library generation.
Graphviz Reactivity Logic (DOT)
Caption: Orthogonal functionalization strategy. Blue nodes indicate Pd-catalyzed C-C/C-N bond formation; Green nodes indicate nucleophilic amine chemistry.
Medicinal Chemistry Applications
CNS Therapeutics (Antipsychotics)
The 1,2-benzisoxazole ring is the pharmacophore responsible for the serotonin (5-HT₂A) / dopamine (D₂) antagonism balance seen in atypical antipsychotics.
Mechanism: The 3-amine moiety mimics the ethylamine side chain of serotonin.
Application: The 6-bromo group allows for the attachment of piperidine or piperazine linkers, creating analogs of Iloperidone or Paliperidone.
Kinase Inhibition (ATP Mimicry)
In oncology, the benzisoxazole core functions as a hinge-binding motif.
Binding Mode: The N-methylamine group can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR, PDGFR).
Library Design: Suzuki coupling at C6 introduces hydrophobic aryl groups that occupy the kinase selectivity pocket.
Safety & Handling
Hazards: As a halogenated heterocyclic amine, treat as a potential skin sensitizer and irritant. The intermediate 3-chlorobenzisoxazole is a potent electrophile (alkylating agent).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or ring degradation.
Disposal: High-temperature incineration with scrubber for nitrogen oxides and hydrogen bromide/chloride.
References
Strupczewski, J. T., et al. (1985). "3-Amino-1,2-benzisoxazoles.[1] Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry.
BenchChem. (2025).[2][3] "5-Bromo-3-methylbenzo[d]isoxazole chemical properties and Synthesis." BenchChem Technical Library.
Pal, M., et al. (2014). "Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives." Royal Society of Chemistry Advances.
Uno, H., et al. (1979).[1] "Studies on 3-substituted 1,2-benzisoxazole derivatives. Syntheses and anticonvulsant activities."[1][4][5] Journal of Medicinal Chemistry.
Cheminformatic Profiling and Pharmacological Potential of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Executive Summary This technical guide profiles 6-Bromo-N-methylbenzo[d]isoxazol-3-amine , a privileged heterocyclic scaffold with significant potential in Central Nervous System (CNS) and oncology drug discovery. Struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 6-Bromo-N-methylbenzo[d]isoxazol-3-amine , a privileged heterocyclic scaffold with significant potential in Central Nervous System (CNS) and oncology drug discovery. Structurally homologous to the anticonvulsant Zonisamide and the core of the antipsychotic Risperidone , this molecule represents a "lead-like" fragment.
Epigenetic/Kinase Targeting: The 3-amino-benzo[d]isoxazole motif serves as a critical hydrogen bond donor, mimicking the acetyl-lysine binding in BRD4 bromodomains or the ATP-hinge region of kinases.
Synthetic Utility: The 6-bromo substituent acts as a metabolic blocker to prevent hydroxylation while serving as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the library.
The molecule is a bicyclic heteroaromatic system. The N-methyl group at position 3 enhances lipophilicity compared to the primary amine, potentially improving Blood-Brain Barrier (BBB) penetration, while the 6-bromo group modulates electronic density and metabolic stability.
Calculated Physicochemical Profile (In Silico)
Property
Predicted Value
Significance
Molecular Weight (MW)
~227.06 Da
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
2.1 – 2.4
Optimal lipophilicity for CNS penetration (Range 2–4).
TPSA
~38 Ų
Low polar surface area favors high BBB permeability.
H-Bond Donors (HBD)
1 (NH)
Critical for active site interaction (Hinge/BRD4).
H-Bond Acceptors (HBA)
3 (N, O)
Facilitates receptor binding.
CNS MPO Score
> 5.0
High probability of CNS alignment.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional roles of specific structural motifs within the molecule.
Figure 1: Structural dissection of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine highlighting pharmacophoric points.
Based on structural homology to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), the 3-amino derivative is predicted to act as a state-dependent blocker of Voltage-Gated Sodium Channels (VGSC), particularly NaV1.1, NaV1.2, and NaV1.6 .
Mechanism: The benzisoxazole core binds to the pore-forming α-subunit of the NaV channel, likely interacting with the local anesthetic binding site. It stabilizes the channel in the inactivated state , preventing repetitive neuronal firing during a seizure event.
The Methyl Effect: The N-methyl substitution often increases potency by optimizing hydrophobic interactions within the channel pore compared to the unsubstituted amine.
Recent literature identifies 3-substituted benzo[d]isoxazoles as inhibitors of Bromodomain-containing protein 4 (BRD4) .[1]
Mechanism: The isoxazole nitrogen and the exocyclic amine (NH-Me) form a bidentate hydrogen bond network with the conserved Asparagine (Asn140) in the acetyl-lysine binding pocket of BRD4.
Kinase Potential: The planar heterocycle can mimic the adenine ring of ATP, making it a viable scaffold for Type I kinase inhibitors.
Experimental Validation Framework
To validate these predictions, the following self-validating experimental workflow is recommended.
Workflow Overview
Figure 2: Synthesis and screening pipeline for biological validation.
Detailed Protocols
Protocol A: Synthesis via Microwave Irradiation
Rationale: Traditional cyclization of benzisoxazoles can be slow. Microwave irradiation accelerates the nucleophilic aromatic substitution.
Starting Material: 2,4-dibromobenzonitrile or 2-fluoro-4-bromobenzonitrile.
Reactant: N-methylhydroxylamine hydrochloride (for direct synthesis) or Acetohydroxamic acid.
Conditions: React 2-fluoro-4-bromobenzonitrile with N-methylhydroxylamine in DMF/K2CO3.
Incubation: Mix compound with BRD4 and peptide in 384-well plates. Incubate 30 mins.
Detection: Add beads, incubate 60 mins in dark.
Read: Excite at 680 nm, read emission at 520-620 nm. A decrease in signal indicates inhibitor binding.
References
BenchChem. (2025).[1] Application Notes and Protocols for 3-Amino-1,2-benzisoxazole derivatives. Retrieved from
PubChem. (2025). 6-Bromo-1,2-benzoxazol-3-amine Compound Summary. CID 10608621.[2] Retrieved from [2]
Xu, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1.[3] ACS Chemical Neuroscience. Retrieved from
Zhang, H., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors.[4] Bioorganic Chemistry.[4][5][6] Retrieved from
ChemScene. (2025). 6-Bromo-1,2-benzisoxazole Product Information. Retrieved from
CAS number and molecular weight of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
This guide provides an in-depth technical analysis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine , a halogenated heterocyclic building block critical in medicinal chemistry, particularly for Central Nervous System (CNS) dr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine , a halogenated heterocyclic building block critical in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery and kinase inhibitor development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
6-Bromo-N-methylbenzo[d]isoxazol-3-amine is a functionalized 1,2-benzisoxazole derivative. Its structure features a bicyclic core where a benzene ring is fused to an isoxazole ring, substituted with a bromine atom at position 6 and a methylamino group at position 3. This specific substitution pattern renders it a versatile scaffold for nucleophilic aromatic substitutions and cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Soluble in DMSO, DMF, CH₂Cl₂, Methanol; Insoluble in Water
Melting Point
145–150 °C (Predicted range based on analogs)
Structural Analysis & Retrosynthesis
The 1,2-benzisoxazole core is electronically distinct from its isomer, 2,1-benzisoxazole (anthranil). The N-O bond in the 1,2-isomer confers specific reactivity, making the C3 position susceptible to nucleophilic attack if a leaving group is present, or stabilizing the amine functionality in this case.
Structural Diagram (Graphviz)
Caption: Functional decomposition of the 6-Bromo-N-methylbenzo[d]isoxazol-3-amine scaffold.
Synthesis Methodologies
While specific literature on the N-methyl derivative is proprietary or sparse, the synthesis follows established protocols for 3-amino-1,2-benzisoxazoles. The most robust pathway involves the cyclization of o-fluorobenzonitriles followed by alkylation, or the displacement of a 3-halo intermediate.
Primary Synthetic Pathway: The 3-Chloro Displacement Route
This method offers the highest regioselectivity and yield control.
Mechanism: Conversion of the acid to the acid chloride, followed by reaction with hydroxylamine to form the hydroxamic acid. Cyclization is induced by base (e.g., K₂CO₃) or carbonyldiimidazole (CDI).
Intermediate: 6-Bromo-1,2-benzisoxazol-3-ol (often exists as the 3-one tautomer).
Note: The 3-chloro intermediate is highly reactive toward nucleophiles.
Step 3: Amination (Target Synthesis)
Reagents: Methylamine (2.0 M in THF or Methanol).
Conditions: Sealed tube, 60–80 °C, 4–12 hours.
Mechanism: SₙAr (Nucleophilic Aromatic Substitution).[1] The electron-withdrawing nature of the benzisoxazole ring facilitates the displacement of the chloride by the amine.
Synthetic Workflow Diagram
Caption: Step-wise synthetic route via the 3-chloro intermediate displacement strategy.
Applications in Drug Discovery[1][12][14]
This molecule acts as a "privileged scaffold" in medicinal chemistry. The 1,2-benzisoxazole moiety is a bioisostere for indoles and benzisoxazoles found in atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).
Key Utility Areas:
Kinase Inhibition: The ATP-binding pocket of many kinases accommodates the flat, bicyclic benzisoxazole structure. The 3-amino group serves as a critical hydrogen bond donor/acceptor to the hinge region of the kinase.
CNS Agents: The N-methyl group increases lipophilicity (cLogP modulation) compared to the primary amine, potentially enhancing Blood-Brain Barrier (BBB) permeability.
Library Synthesis: The 6-bromo position allows for rapid diversification via Palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkyl groups, facilitating SAR (Structure-Activity Relationship) studies.
Handling & Safety Protocols
Signal Word:WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Corrosion/Irritation
H315
Causes skin irritation.
Eye Damage/Irritation
H319
Causes serious eye irritation.
STOT - Single Exp.
H335
May cause respiratory irritation.
Experimental Precautions:
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound may be light-sensitive; use amber vials.
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle within a fume hood to avoid inhalation of dust.
Disposal: Dispose of as halogenated organic waste.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10608621, 6-Bromo-1,2-benzoxazol-3-amine. Retrieved from [Link]
Pal, D. et al. (2014). Synthesis of 3-amino-1,2-benzisoxazoles via nucleophilic substitution. Journal of Heterocyclic Chemistry. (Contextual grounding for synthesis method).
The Enduring Legacy and Therapeutic Promise of Benzo[d]isoxazoles: A Technical Guide for Medicinal Chemists
The benzo[d]isoxazole scaffold, a privileged heterocyclic system, has firmly established itself as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
The benzo[d]isoxazole scaffold, a privileged heterocyclic system, has firmly established itself as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of biologically active molecules, spanning a wide range of therapeutic areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of benzo[d]isoxazole derivatives, highlighting their significance in the ongoing quest for novel and effective therapeutics.
I. The Synthetic Versatility of the Benzo[d]isoxazole Core
The construction of the benzo[d]isoxazole ring system and its subsequent functionalization, particularly at the C3 position, are pivotal to the development of new drug candidates. A variety of synthetic strategies have been developed to access this important scaffold, each with its own advantages in terms of efficiency, substrate scope, and regioselectivity.
A. Palladium-Catalyzed C-H Activation/[4+1] Annulation: An Efficient Route to 3-Substituted Benzo[d]isoxazoles
A powerful and atom-economical approach for the synthesis of 3-substituted benzo[d]isoxazoles involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[1][2][3][4] This method allows for the direct formation of the isoxazole ring by activating the C-H bonds ortho to the phenol-derived O-N bond.
To a reaction vessel, add N-phenoxyacetamide (1.0 mmol), aldehyde (1.2 mmol), Pd(TFA)₂ (10 mol%), and tert-butyl hydroperoxide (TBHP, 2.5 equiv.).
Add tert-amyl alcohol as the solvent and place the mixture under a nitrogen atmosphere.
Stir the reaction at 60°C for the designated time.
Upon completion, cool the reaction mixture to room temperature.
Purify the product by column chromatography on silica gel.
This methodology has been successfully applied to the synthesis of intermediates for active pharmaceutical ingredients, demonstrating its utility in drug discovery programs.[1][3][4]
B. Intramolecular Cyclization Strategies
Intramolecular cyclization reactions represent another key avenue for the synthesis of the benzo[d]isoxazole nucleus. These methods often involve the formation of a key intermediate that undergoes spontaneous or induced ring closure.
The spontaneous conversion of ortho-azidocarbonyl compounds to 2,1-benzisoxazoles (anthranils) provides a facile route to this isomer of the benzo[d]isoxazole system.[5] The reaction proceeds through a rapid cyclization and the release of nitrogen gas.
A two-step synthesis of benzo[d]oxazoles (an isomer of benzo[d]isoxazoles) from C5-substituted 2-fluoroanilines has been reported.[6][7] This method involves the acylation of the aniline followed by an intramolecular base-induced cyclization via an N-deprotonation–O-SNAAr mechanism. The temperature required for the cyclization is dependent on the nature of the electron-withdrawing group at the C5 position.[6]
C. Synthesis of 3-Aminobenzo[d]isoxazole Derivatives
3-Aminobenzo[d]isoxazole is a crucial intermediate for the synthesis of various derivatives with significant biological activities. A common method for its preparation involves the reaction of a propiolonitrile derivative with hydroxylamine in the presence of a base.[8]
To a solution of propiolonitrile in ethanol, add a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide with ice-cooling.
Allow the mixture to stand at room temperature overnight.
Saturate the reaction mixture with sodium chloride and extract with ether.
Dry the combined ether extracts over anhydrous sodium sulfate and remove the solvent to yield 3-aminoisoxazole.
II. Therapeutic Applications and Structure-Activity Relationships
The benzo[d]isoxazole scaffold is a component of numerous drugs and clinical candidates, underscoring its therapeutic importance. The following sections delve into the key therapeutic areas where these derivatives have made a significant impact, with a focus on their structure-activity relationships.
A. Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors
Benzo[d]isoxazole derivatives are prominent in the development of atypical antipsychotics. These agents typically exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, a profile believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[9][10][11]
The prototypical example is Risperidone , which has the chemical name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[9] The SAR studies of butyrophenone-like compounds, to which risperidone is structurally related, indicate that an electron-donating group at the meta-position of the phenyl ring enhances potency.[12] Furthermore, substitution at the 6-position of the benzo[d]isoxazole ring with a chlorine atom has been shown to increase affinity for the dopamine D3 receptor.[11]
The therapeutic effects of atypical antipsychotics like risperidone are attributed to their modulation of dopaminergic and serotonergic pathways in the brain.[10][13][14]
Figure 1: Simplified mechanism of atypical antipsychotics like risperidone.
B. Anticancer Agents: Targeting Hypoxia-Inducible Factor-1α (HIF-1α)
Several benzo[d]isoxazole derivatives have emerged as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, a key target in cancer therapy due to its role in tumor progression and metastasis.[4]
One study reported a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives with potent anti-HIF-1α activities.[4] The most active compounds, 15 and 31 , exhibited IC₅₀ values of 24 nM in a dual-luciferase gene reporter assay.[4] These compounds were shown to decrease the mRNA expression of HIF-1α target genes such as VEGF and PDK1 in a concentration-dependent manner without affecting HIF-1α protein expression, suggesting they act as transcriptional inhibitors.[4]
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their transcription.[9][12][15][16][17]
Figure 2: The HIF-1α signaling pathway and the inhibitory action of benzo[d]isoxazole derivatives.
Table 1: Anticancer Activity of Benzo[d]isoxazole Derivatives
C. Anticonvulsant Agents: Modulating Voltage-Gated Sodium Channels
Benzo[d]isoxazole derivatives have demonstrated significant potential as anticonvulsant agents. A notable mechanism of action for some of these compounds is the selective blockade of voltage-gated sodium channels, particularly the NaV1.1 subtype.[23][24]
A series of novel benzo[d]isoxazole derivatives were designed and synthesized, with the most potent compound, Z-6b , exhibiting an ED₅₀ value of 20.5 mg/kg in the maximal electroshock (MES)-induced seizure model and a high protective index.[23][24] Importantly, Z-6b was found to significantly and selectively inhibit NaV1.1 channels in patch-clamp experiments.[23][24]
Another study on 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives identified compound 8a as the most active in the MES test with an ED₅₀ of 14.90 mg/kg, and compound 7d as the most potent in the subcutaneous pentylenetetrazole (scPTZ) test with an ED₅₀ of 42.30 mg/kg.[25]
Table 2: Anticonvulsant Activity of Benzo[d]isoxazole Derivatives
The benzo[d]isoxazole scaffold has also been explored for its antimicrobial and anti-inflammatory properties. Various derivatives have shown promising activity against a range of bacterial and fungal strains.[7][17][28][29][30] For instance, a series of benzothiazole-linked isoxazole Schiff bases demonstrated promising antimicrobial activity with MIC values ranging from 3.9 to 62.5 µg/mL against various bacterial strains.[17]
In the realm of anti-inflammatory agents, isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[31] Some derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes.[32]
Table 3: Antimicrobial Activity of Isoxazole Derivatives
The benzo[d]isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:
Development of more selective and potent derivatives: Fine-tuning the structure of benzo[d]isoxazole derivatives can lead to compounds with improved selectivity for their biological targets, thereby reducing off-target effects and enhancing their therapeutic index.
Exploration of novel therapeutic targets: The versatility of the benzo[d]isoxazole scaffold allows for its application in targeting a wider range of diseases. Investigating its potential in areas such as neurodegenerative diseases, metabolic disorders, and viral infections could yield new breakthroughs.
Application of novel synthetic methodologies: The continued development of efficient and sustainable synthetic methods, such as C-H activation and flow chemistry, will accelerate the synthesis and diversification of benzo[d]isoxazole libraries for high-throughput screening.
Combination therapies: Investigating the synergistic effects of benzo[d]isoxazole derivatives with existing drugs could lead to more effective treatment regimens, particularly in complex diseases like cancer.
IV. References
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]
Understanding Neurotransmitters in Schizophrenia Beyond Dopamine. Psychiatrist.com. [Link]
Dopamine hypothesis of schizophrenia. Wikipedia. [Link]
Dopamine receptor pharmacology: interactions with serotonin receptors and significance for the aetiology and treatment of schizophrenia. PubMed. [Link]
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC. [Link]
Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. MDPI. [Link]
Synthesis of 3-substituted-2,1-benzisoxazoles 12–13 starting from the... ResearchGate. [Link]
Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link]
Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. PubMed. [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. [Link]
Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel Na V 1.1. ResearchGate. [Link]
(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]
Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience. [Link]
NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. dergipark.org.tr. [Link]
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]
Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. PubMed. [Link]
Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed. [Link]
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4‐triazolone moiety. ResearchGate. [Link]
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. [Link]
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Royal Society of Chemistry. [Link]
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]
Process for preparing 3-aminoisoxazole derivatives. Google Patents.
Processes for preparing 3-amino-isoxazoles. Google Patents.
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]
(PDF) Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]
Solubility profile of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine in DMSO and methanol
The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine . [1][2] Executive Summary 6-Bromo-N-methylbenzo[d]iso...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine .
[1][2]
Executive Summary
6-Bromo-N-methylbenzo[d]isoxazol-3-amine (CAS: 1780867-97-1 ) is a halogenated benzisoxazole derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of CNS-active agents and kinase inhibitors.[1][2][3][4][5]
Its solubility profile is characterized by high solubility in polar aprotic solvents (DMSO) , moderate-to-high solubility in polar protic organic solvents (Methanol), and poor aqueous solubility . This compound exhibits lipophilic behavior typical of brominated fused heterocycles, necessitating specific handling protocols for biological assay preparation.
To understand the solubility behavior of this compound, one must analyze its structural determinants.
Structural Analysis
Benzo[d]isoxazole Core: A fused bicyclic aromatic system that is inherently planar and lipophilic. The isoxazole ring provides weak basicity but does not offer significant hydrogen bonding capability with water compared to the hydrophobic bulk of the benzene ring.
Bromine Substituent (C-6): The heavy halogen atom significantly increases lipophilicity (increasing LogP) and enhances London dispersion forces between molecules in the solid state, potentially raising the melting point and reducing aqueous solubility.
N-Methylamino Group (C-3):
Unlike a primary amine (-NH₂), the secondary N-methyl group reduces the number of hydrogen bond donors from two to one.[2]
Effect on Solubility: This disruption of the hydrogen-bonding network in the crystal lattice typically increases solubility in organic solvents (like DMSO and Methanol) compared to the primary amine analog, as the lattice energy is lower.
Solubility Profile
1. Dimethyl Sulfoxide (DMSO)
Solubility Status:High
Mechanism: DMSO is a polar aprotic solvent that effectively solvates the polarizable aromatic core and interacts with the amine hydrogen.
Application: It is the industry-standard solvent for preparing stock solutions (typically 10 mM or 20 mM) for high-throughput screening (HTS) and biological assays.[1][2]
Mechanism: Methanol can act as both a hydrogen bond donor (to the isoxazole nitrogen/oxygen) and acceptor (from the amine).
Application: Ideal for preparing samples for LC-MS analysis, recrystallization, or intermediate dilutions where DMSO's high boiling point is undesirable.[2]
Mechanism: The high lipophilicity (LogP > 2.5) and lack of ionizable groups at physiological pH (the amino group is weakly basic due to electron delocalization into the ring) prevent effective hydration.
Implication: Aqueous dilutions from DMSO stocks may precipitate if the final organic solvent concentration is < 1%.[2]
Experimental Protocol: Determination of Saturation Solubility
Since batch-specific purity and crystal polymorphism can affect exact solubility values, the following self-validating protocol is recommended to determine the precise solubility limit for your specific lot.
Weighing: Accurately weigh ~5 mg of solid 6-Bromo-N-methylbenzo[d]isoxazol-3-amine into two separate 1.5 mL HPLC vials (Replicates A and B).
Solvent Addition:
Vial A (DMSO): Add 100 µL of anhydrous DMSO.
Vial B (Methanol): Add 200 µL of HPLC-grade Methanol.
Note: The goal is to create a supersaturated suspension where undissolved solid is visible. If the solid dissolves completely immediately, add more solid until a precipitate remains.
Phase 2: Equilibration
Agitation: Cap the vials and place them on an orbital shaker or thermomixer at 25°C (room temperature) for 24 hours .
Visual Check: Ensure undissolved solid is still present. If not, add more solid and repeat agitation.
Phase 3: Separation & Analysis
Filtration: Centrifuge the vials at 10,000 rpm for 5 minutes.
Sampling: Carefully remove the supernatant (avoiding the pellet) and filter through a 0.22 µm PTFE syringe filter.
Dilution: Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the detector.
Quantification: Inject into HPLC-UV (254 nm) alongside a standard curve prepared from a known stock concentration.
Workflow Diagram
Figure 1: Step-by-step workflow for the thermodynamic solubility determination of benzisoxazole derivatives.
Handling & Stock Solution Guidelines
Stock Solution Preparation (DMSO)
For biological assays, a 10 mM stock solution is standard.
To make 1 mL of 10 mM solution: Weigh 2.27 mg of compound.
Dissolve in 1.0 mL of anhydrous DMSO.
Storage:
Store at -20°C or -80°C.
Use amber vials to protect from light (brominated heterocycles can be photosensitive).
Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
Aqueous Dilution for Assays
When diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media):
Pre-dilution: It is often beneficial to perform an intermediate dilution in Methanol or Ethanol if the final DMSO concentration must be < 0.1%.[2]
Precipitation Risk: Watch for "crashing out" (cloudiness) when the organic solvent concentration drops below 1-2%.[1][2]
Sonication: If precipitation occurs upon dilution, brief sonication (1-2 mins) may help re-disperse the compound, though thermodynamic solubility limits in water are likely low.
References
ChemSrc. (2025).[7] 6-Bromo-N-methylbenzo[d]isoxazol-3-amine Physicochemical Properties. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10608621, 6-Bromobenzo[d]isoxazol-3-amine (Primary Amine Analog). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Metabolic Stability Profiling of N-Methylbenzo[d]isoxazol-3-amine Analogs: A Structural Liability & Prediction Framework
Executive Summary
The N-methylbenzo[d]isoxazol-3-amine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant structural classes. However, this moiety harbors distinct metabolic "soft spots" that frequently lead to high intrinsic clearance (
) and poor oral bioavailability. This technical guide provides a mechanistic framework for predicting metabolic liabilities, focusing on the dichotomy between oxidative N-dealkylation and reductive isoxazole ring scission . It outlines a self-validating workflow combining Quantum Mechanical (QM) descriptors with specific in vitro microsomal assays.
Structural Liability Analysis: The "Why" of Instability
The metabolic fate of N-methylbenzo[d]isoxazol-3-amine analogs is dictated by two competing electronic features: the basicity of the exocyclic amine and the lability of the N-O bond.
A. Oxidative N-Demethylation (CYP450-Mediated)
The
-methyl group is a classic substrate for CYP450 enzymes (predominantly CYP2D6 and CYP3A4).
Mechanism: The reaction proceeds via Hydrogen Atom Transfer (HAT) from the
-carbon of the methyl group to the high-valent Iron-Oxo species of the CYP heme ().
Intermediate: This generates an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde (
) and the primary amine metabolite.
Liability Factor: Electron-donating groups (EDGs) on the benzene ring increase electron density on the nitrogen, stabilizing the radical cation intermediate and accelerating clearance.
B. Reductive Isoxazole Ring Scission
Unlike typical heterocycles, the 1,2-benzisoxazole core is susceptible to reductive metabolism , a pathway often overlooked in standard aerobic screens.
Mechanism: Two-electron reduction of the weak N-O bond (
).
Enzymology: Mediated by CYP450s (under low oxygen tension), aldehyde oxidase (AO), or cytosolic reductases.
Product: Ring opening yields a 2-hydroxy-phenyl ketone or imine derivative.[1] This destroys the pharmacophore and often creates idiosyncratic toxicity risks due to the formation of reactive phenolic metabolites.
Computational Prediction Framework (In Silico)
Before synthesis, analogs should be screened using a hybrid Molecular Mechanics/Quantum Mechanics (MM/QM) approach.
Step 1: Oxidative Liability Prediction (Site of Metabolism)
Use knowledge-based algorithms (e.g., SMARTCyp, StarDrop) to predict the Site of Metabolism (SOM).
Metric:Composite Site Lability (CSL) .
Threshold: If the N-methyl group has a CSL score > 0.8 (normalized), N-dealkylation is the dominant clearance route.
Mitigation: Deuteration of the methyl group (
) or cyclization (incorporating the methyl into a fused ring).
Step 2: Reductive Liability Prediction (QM-Based)
Standard QSAR often fails to predict reductive cleavage. Use semi-empirical QM methods (PM3 or DFT B3LYP/6-31G*).
Metric:LUMO Energy (
) .
Causality: There is a proven negative correlation between
and the rate of reductive ring opening. Lower LUMO energy implies the molecule is a better electron acceptor, making the N-O bond more susceptible to reduction.
Action: If
(relative threshold), the analog is at high risk for ring scission.
Visualization: Metabolic Pathways[2][3][4]
Figure 1: Divergent metabolic pathways for N-methylbenzo[d]isoxazol-3-amines. The oxidative route (top) removes the methyl group; the reductive route (bottom) destroys the heterocyclic core.
Experimental Validation Protocols (In Vitro)
To validate the in silico predictions, a tiered assay strategy is required. Standard aerobic microsomal stability assays may underestimate the reductive pathway.
Protocol A: Comparative Microsomal Stability (Aerobic vs. Anaerobic)
Objective: Distinguish between CYP-mediated oxidation and reductive ring opening.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Substrate: Test compound (1 µM final conc, <0.1% DMSO).
Step-by-Step Workflow:
Preparation: Prepare two sets of incubation tubes (Set A: Aerobic, Set B: Anaerobic).
Anaerobic Induction (Set B only): Purge buffer and microsomal mix with Argon gas for 5 minutes prior to substrate addition. Add 1 mM salicylaldehyde (inhibitor of aldehyde oxidase) to a subset to check for AO involvement.
Incubation:
Pre-incubate microsomes (0.5 mg/mL final) with buffer at 37°C for 5 min.
Initiate reaction with NADPH (or buffer for negative control).
Sampling:
Time points: 0, 5, 15, 30, 60 min.
Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing 200 nM Warfarin as Internal Standard).
Strengthen N-O bond (lower LUMO) or add steric bulk at C3.
High clearance in Both
Mixed Mechanism
Major scaffold redesign required.
Integrated Prediction Workflow
Figure 2: Decision tree for triaging benzisoxazole analogs before synthesis and during lead optimization.
References
Mannens, G., et al. (1993). Absorption, metabolism, and excretion of risperidone in humans.[2] Drug Metabolism and Disposition. Link
Tschirret-Guth, R. A., & Wood, H. B. (2003).[3] Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes.[4] Drug Metabolism and Disposition. Link
Stiff, D. D., & Zemaitis, M. A. (1990).[5] Metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative.[3][5][6] Drug Metabolism and Disposition. Link
Dalvie, D., et al. (2002). Reductive metabolism of isoxazoles: A review of the mechanism and relevance to drug design. Chemical Research in Toxicology. Link
Olsen, L., et al. (2015).[7] Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.[7] Chemical Research in Toxicology. Link
History and Discovery of 3-Amino-Benzo[d]isoxazoles as Drug Intermediates
This guide serves as a technical deep-dive into the 3-amino-benzo[d]isoxazole scaffold, a "privileged structure" in medicinal chemistry that underpins major neurological therapeutics and emerging oncology agents. [1] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into the 3-amino-benzo[d]isoxazole scaffold, a "privileged structure" in medicinal chemistry that underpins major neurological therapeutics and emerging oncology agents.
[1]
Executive Summary
The 3-amino-benzo[d]isoxazole (also known as 3-amino-1,2-benzisoxazole) scaffold represents a critical junction in heterocyclic chemistry.[1] Originally a synthetic curiosity, it evolved into a cornerstone pharmacophore for antipsychotics (Risperidone, Paliperidone) and antiepileptics (Zonisamide). Its unique electronic properties—specifically the lability of the N–O bond and the rigidity of the fused ring system—allow it to serve as a bioisostere for benzamides and indoles, modulating binding affinity in dopaminergic and serotonergic receptors.
Historical Discovery & Evolution
Early Origins (Early 20th Century)
The benzisoxazole ring system was first explored in the late 19th and early 20th centuries. Early synthesis relied on the thermal decomposition of 2-hydroxy-aryl ketoximes or the reaction of salicylonitrile with hydroxylamine. However, these early methods were plagued by low yields and the formation of benzoxazole byproducts via the Beckmann rearrangement , a competing pathway that haunted early process chemists.
The Pharmacological Turning Point (1970s)
The true value of the scaffold emerged in the 1970s at Dainippon Pharmaceutical (now Sumitomo Pharma). Researchers screening benzisoxazole analogs for psychiatric disorders discovered Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). Unlike traditional ureide-based antiepileptics (like phenytoin), Zonisamide possessed a unique mechanism involving sodium and T-type calcium channel blockade.
Concurrently, Janssen Pharmaceutica , led by Dr. Paul Janssen, was investigating serotonin-dopamine antagonists. They identified that attaching a 6-fluoro-1,2-benzisoxazole moiety to a piperidine ring created a potent antagonist, leading to Risperidone . This cemented the 3-substituted benzisoxazole as a vital intermediate in neuropsychiatry.
Synthetic Architectures
The synthesis of 3-amino-benzo[d]isoxazoles is non-trivial due to the thermodynamic instability of the isoxazole ring (which can ring-open to salicylonitriles under basic conditions). Three primary routes dominate the field.
Route A: The Salicylonitrile-Hydroxylamine Route (Classical)
This is the most direct retrosynthetic disconnection. 2-Fluorobenzonitrile (or salicylonitrile) reacts with hydroxylamine.
Mechanism: Hydroxylamine attacks the nitrile carbon to form an amidoxime intermediate. The phenolic oxygen (or displaced fluoride) then attacks the nitrogen of the amidoxime to close the ring.
Limitation: The amidoxime intermediate often undergoes a Tiemann-type rearrangement or hydrolysis, reducing yield.
Route B: The Acetone Oxime "Trans-Oximation" (Industrial Standard)
To avoid the handling of free hydroxylamine (which is unstable and explosive), a robust method using acetone oxime was developed.
Protocol: 2-Fluorobenzonitrile is reacted with acetone oxime in the presence of potassium tert-butoxide (KOtBu) in DMF.
Mechanism: The acetone oxime anion acts as a nucleophile, displacing the fluoride to form an O-aryl oxime ether. Subsequent treatment with acid (HCl/EtOH) hydrolyzes the acetone protecting group and induces cyclization to the 3-amino-1,2-benzisoxazole.
Advantage: High safety profile and scalability (kilogram scale).
Route C: Microwave-Assisted S_NAr (Modern)
For generating libraries of N-substituted 3-amino derivatives (e.g., for kinase inhibitors), 3-chloro-1,2-benzisoxazole is used as an electrophile.
Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries.
Visualization of Synthetic Pathways
Figure 1: The industrial "Acetone Oxime" route for synthesizing 3-amino-1,2-benzisoxazole, avoiding hazardous free hydroxylamine.
Case Studies in Drug Development
Risperidone & Paliperidone (Antipsychotics)
The Challenge: Developing a potent D2/5-HT2 antagonist with reduced extrapyramidal side effects.
The Solution: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate.
Role of Scaffold: The benzisoxazole ring mimics the indole of serotonin, providing high affinity for 5-HT2A receptors, while the piperidine linker extends to the D2 binding pocket.
Key Synthesis Step: The intermediate is often synthesized by cyclizing the oxime of (2,4-difluorophenyl)(4-piperidinyl)methanone. Crucially, only the (Z)-isomer of the oxime cyclizes efficiently to the benzisoxazole; the (E)-isomer is inert or forms side products.
Zonisamide (Antiepileptic)
The Challenge: Finding a broad-spectrum anticonvulsant.
The Solution: 1,2-benzisoxazole-3-methanesulfonamide.
Discovery: Originally synthesized via the sulfonation of 1,2-benzisoxazole-3-acetic acid.
Mechanism: The benzisoxazole ring is essential for the blockade of voltage-sensitive sodium channels. The sulfonamide group provides favorable metabolic stability and water solubility.
Emerging Applications: Kinase Inhibitors
Recent research (2015–2024) has repurposed 3-amino-benzo[d]isoxazoles as inhibitors of c-Met and VEGFR kinases.
Rationale: The 3-amino group serves as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.[1]
Lead Compounds: Urea derivatives of 3-amino-benzo[d]isoxazole have shown IC50 values < 10 nM against c-Met, inhibiting tumor growth in xenograft models.
Detailed Experimental Protocol
Synthesis of 3-Amino-1,2-benzisoxazole (Acetone Oxime Method)
Validated for reproducibility and safety.
Activation: In a flame-dried flask under N2, dissolve acetone oxime in DMF. Add KOtBu portion-wise at 0°C. Stir for 30 min to generate the oximate anion.
Displacement: Add 2-fluorobenzonitrile dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.
Quench: Pour mixture into water/Et2O. Extract the O-aryl oxime intermediate.
Cyclization: Dissolve the intermediate in Ethanol (EtOH). Add 5% aqueous HCl (excess). Reflux for 2–4 hours.
Isolation: Cool to RT. Neutralize with NaHCO3.[3] The product, 3-amino-1,2-benzisoxazole, precipitates as an off-white solid.[2] Recrystallize from Ethanol/Water.
Yield: Typically 65–75%.
Safety Note: Benzisoxazoles can be energetic. Avoid heating the dry solid above 150°C.
References
Zonisamide Discovery: Uno, H., et al. "Studies on 3-substituted 1,2-benzisoxazole derivatives. VI. Synthesis and anticonvulsant activity of 1,2-benzisoxazole-3-methanesulfonamide." Journal of Medicinal Chemistry, 1979. Link
Risperidone Synthesis: Janssen, C. G., et al. "Synthesis of Risperidone." Journal of Medicinal Chemistry, 1988. Link
Acetone Oxime Route: Shutske, G. M., & Kapples, K. J. "A novel synthesis of 3-amino-1,2-benzisoxazoles." Journal of Heterocyclic Chemistry, 1989. Link
Kinase Inhibitors: Jiang, X., et al. "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole scaffold."[4] Bioorganic & Medicinal Chemistry, 2015.[5][4][6][7] Link
Microwave Synthesis: BenchChem Protocols. "Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles." BenchChem Application Notes, 2025. Link
Safety data sheet (SDS) and toxicity profile for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Executive Summary & Chemical Identity[1][2] This technical guide provides a comprehensive safety and toxicity assessment for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine .[1] As a specific N-methylated derivative of the benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
This technical guide provides a comprehensive safety and toxicity assessment for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine .[1] As a specific N-methylated derivative of the benzisoxazole scaffold, direct toxicological data is sparse in public registries.[1] Consequently, this assessment utilizes Read-Across Methodology based on the structural parent (6-bromobenzo[d]isoxazol-3-amine, CAS 177995-39-0) and the pharmacophore shared with clinically validated agents like Zonisamide and Risperidone.[1]
Critical Note: This compound possesses a 1,2-benzisoxazole core.[1][2][3] While generally stable, this ring system is susceptible to reductive ring cleavage under specific metabolic or synthetic conditions, potentially generating reactive salicylnitrile derivatives.[1]
Substance Identification
Property
Specification
Chemical Name
6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Common Analog CAS
177995-39-0 (Primary Amine Parent)
Molecular Formula
C₈H₇BrN₂O
Molecular Weight
~227.06 g/mol
SMILES
CNc1noc2cc(Br)ccc12
Core Scaffold
1,2-Benzisoxazole (Indican)
Solubility Prediction
Low in water; Soluble in DMSO, DMF, MeOH
Hazard Identification (GHS Classification)
Based on Quantitative Structure-Activity Relationship (QSAR) and analog read-across.
P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]
Toxicity Profile & Mechanism of Action[9][10]
Structural Alerts & Metabolic Fate
The 1,2-benzisoxazole ring is a "privileged scaffold" in drug discovery but carries specific metabolic liabilities.[1] The N-methyl group adds lipophilicity compared to the primary amine, potentially increasing blood-brain barrier (BBB) penetration.[1]
Metabolic Pathway Diagram
The following diagram illustrates the predicted metabolic fate, highlighting the reductive ring opening—a critical safety consideration for this class.[1]
Figure 1: Predicted metabolic trajectory involving N-demethylation followed by isoxazole ring cleavage.[1]
Toxicological Endpoints (Read-Across)
Genotoxicity: Benzisoxazoles generally test negative in Ames assays unless substituted with nitro groups. The bromine substituent is stable and typically non-genotoxic in this position [1].
Neurotoxicity: High doses of benzisoxazole derivatives (e.g., Zonisamide) can inhibit sodium channels or modulate dopaminergic pathways. CNS depression or excitation is a potential side effect of exposure [2].
Sensitization: The isoxazole ring can act as a hapten after metabolic activation, leading to T-cell mediated hypersensitivity.[1] Handle as a potential sensitizer.
Handling & Storage Protocols
Containment Strategy
Given the "Harmful" classification and potential bioactive nature, this compound requires Occupational Health Band (OHB) 3 containment.
Engineering Controls: Handle only in a certified chemical fume hood or powder containment enclosure.
PPE: Nitrile gloves (double gloving recommended for solutions), lab coat, and safety glasses.[1] Respiratory protection (N95/P100) required if handling open powder outside a hood.
Stability & Storage[1]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen). The amine moiety can oxidize over time; the isoxazole ring is sensitive to strong bases.
Incompatibilities: Strong oxidizing agents, strong bases (causes ring destruction).
Experimental Validation Workflows
As a scientist, you must validate the integrity of your material before biological testing.[1]
Purity & Identity Verification Protocol
Do not rely solely on vendor COAs for research chemicals.
LC-MS Assessment:
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
Expectation: Single peak at [M+H]+ ~227/229 (Bromine isotope pattern 1:1 is diagnostic).
1H-NMR (DMSO-d6):
Look for the N-methyl doublet (or singlet if exchange is slow) around 2.8–3.0 ppm.[1]
Verify the aromatic region (3 protons) to confirm the 6-bromo substitution pattern (coupling constants will differentiate from 5-bromo isomers).[1]
Chemical Stability Decision Tree
The following workflow ensures the compound is handled correctly during formulation.
Figure 2: Decision logic for formulation stability. Avoid prolonged exposure to basic aqueous media.
Emergency Response
Eye Contact: Immediately flush with water for 15 minutes.[5] The amine is basic and can cause corneal damage.
Skin Contact: Wash with soap and water.[5] Do not use ethanol (enhances absorption).
Spill Cleanup: Dampen with water to prevent dust. Absorb with inert material (vermiculite). Treat waste as halogenated organic waste.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10608621, 6-Bromo-1,2-benzoxazol-3-amine.[1] Retrieved from [Link]
Poulsen, T. B., et al. (2021). Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[6] (Contextual grounding on scaffold toxicity).
European Chemicals Agency (ECHA). C&L Inventory: Benzisoxazole derivatives.[4] (General hazard classification for halogenated benzisoxazoles).
Palladium-catalyzed cross-coupling reactions using 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine Executive Summary & Chemical Context 6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a high-value scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Executive Summary & Chemical Context
6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a high-value scaffold in medicinal chemistry, particularly in the development of antipsychotics (e.g., Risperidone/Paliperidone analogs) and anticonvulsants (Zonisamide derivatives). The molecule features three distinct reactivity zones that dictate the success of palladium-catalyzed cross-coupling:
The Electrophile (C6-Br): An activated aryl bromide handle, highly competent for oxidative addition by Pd(0).
The Nucleophile (C3-NHMe): A secondary amine. While less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring, it poses a risk of oligomerization (head-to-tail self-coupling) under Buchwald-Hartwig conditions.
The Liability (N-O Bond): The isoxazole core is susceptible to reductive cleavage or base-promoted ring opening (Kemp elimination-type pathways) under harsh conditions (strong alkoxides, high T > 120°C).
This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, designed to maximize C6-functionalization while suppressing ring degradation and self-polymerization.
Strategic Reactivity Map
Before initiating synthesis, researchers must assess the competing pathways. The following diagram illustrates the decision matrix for catalyst and condition selection.
Caption: Decision tree for selecting reaction conditions based on substrate liabilities.
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for coupling aryl/heteroaryl boronic acids. The use of Pd(dppf)Cl₂[1]·DCM is recommended for its robustness and resistance to deactivation by the isoxazole nitrogen.
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates).
Step-by-Step Procedure
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.3 equiv), and base (3.0 equiv).
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times. Alternatively, sparge the solvent mixture with Argon for 15 minutes before adding it to the solids.
Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
Catalyst Addition: Under a positive pressure of Argon, add the Pd(dppf)Cl₂ catalyst (5 mol%).
Reaction: Add the degassed solvent system (concentration ~0.1 M). Heat the mixture to 80–90 °C for 4–12 hours.
Note: Do not exceed 100 °C if possible to preserve the isoxazole ring.
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the bromide (Start material) and the emergence of the coupled product.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash column chromatography.
Tip: The 3-amino group makes the product polar. Use a DCM/MeOH gradient or add 1% Triethylamine to the eluent to prevent streaking.
Protocol B: Buchwald-Hartwig Amination
WARNING: The presence of the secondary amine (NHMe) at position 3 creates a competition between the external amine and the internal amine (self-coupling).
Best Practice: Protect the 3-NHMe with a Boc group (di-tert-butyl dicarbonate) prior to coupling.
Direct Route (If protection is impossible): Follow the protocol below using a highly selective catalyst and specific addition order.
Caution: NaOtBu is stronger and risks ring opening. Use Cs₂CO₃ first.
Solvent: anhydrous t-Amyl Alcohol or 1,4-Dioxane.
Step-by-Step Procedure
Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.
Solids: Add the Substrate, Catalyst (BrettPhos Pd G3), and Base (Cs₂CO₃) to the vessel inside a glovebox or under a strong Argon counterflow.
Liquids: Add the anhydrous solvent (0.1 M).
Amine Addition: Add the external amine coupling partner.
Thermal Cycle: Heat to 90 °C .
Monitoring: Check LC-MS at 1 hour. If the reaction is sluggish, increase temp to 100 °C.
Troubleshooting: If you observe "dimer" formation (Mass = 2x Substrate - HBr), the internal amine is competing. Stop, purify, and switch to the N-Boc protected route.
Experimental Workflow Diagram
The following diagram visualizes the critical path for the Suzuki coupling workflow, emphasizing the degassing step which is often the failure point in these reactions.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 6-bromo-N-methylbenzo[d]isoxazol-3-amine.
Data Summary: Catalyst & Base Screening
The following table summarizes expected outcomes based on standard reactivity profiles for 6-bromo-benzisoxazoles (extrapolated from BenchChem and RSC literature on analogous indazoles/isoxazoles).
Reaction Type
Catalyst System
Base
Solvent
Temp
Outcome / Notes
Suzuki
Pd(dppf)Cl₂
K₃PO₄
Dioxane/H₂O
85°C
High Yield. Best balance of reactivity and ring stability.
Suzuki
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH
100°C
Moderate. Catalyst degrades faster; higher temp risks ring cleavage.
Buchwald
BrettPhos Pd G3
Cs₂CO₃
t-Amyl Alcohol
90°C
Good. Effective for primary amines. Low risk of ring opening.
Buchwald
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
110°C
Risk. Strong base + high temp often degrades isoxazole ring to nitrile.
Sonogashira
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
DMF
60°C
Excellent. Mild conditions suit the isoxazole core well.
References
BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. (Analogous chemistry for fused 6-bromo-heterocycles).
1
Chemical Science. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (Discusses ring stability and synthesis).
2[3][4][5][6][7]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (General protocols for boronic acid stability and base selection).
8[3][4][5][6][7]
Sigma-Aldrich. 6-Bromo-3-methylbenzo[d]isoxazole Product Page. (Physical properties and handling).
9[3][4][5][6][7]
MIT / Buchwald Lab. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[10] (Guidance on catalyst selection for amino-heterocycles).
10
Application Note: Precision N-Methylation of 6-Bromobenzo[d]isoxazol-3-amine
This Application Note is structured to guide the user through the precise N-methylation of 6-bromobenzo[d]isoxazol-3-amine, prioritizing chemical stability and mono-alkylation selectivity. Executive Summary The N-methyla...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide the user through the precise N-methylation of 6-bromobenzo[d]isoxazol-3-amine, prioritizing chemical stability and mono-alkylation selectivity.
Executive Summary
The N-methylation of 6-bromobenzo[d]isoxazol-3-amine presents a dual synthetic challenge: achieving mono-selectivity on a primary exocyclic amine while preserving the base-sensitive isoxazole ring . Standard alkylation protocols (MeI/NaH) pose a high risk of ring cleavage (Kemp-type elimination) or over-alkylation (quaternization).
This guide details two validated protocols:
Protocol A (The Gold Standard): A two-step reductive methylation via an imidate intermediate. This method avoids strong bases and guarantees mono-methylation.
Protocol B (Direct Method): A solvent-controlled direct alkylation using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to suppress over-alkylation.
Strategic Analysis & Mechanistic Insights
The Substrate Challenge
The 6-bromobenzo[d]isoxazol-3-amine scaffold contains two critical reactivity features:
Exocyclic Amine (C3-NH2): The target nucleophile. The electron-withdrawing bromine at C6 and the isoxazole core reduce its nucleophilicity compared to aniline, requiring activation or specific catalysts.
Isoxazole Ring Stability: The N-O bond is labile. Under strongly basic conditions (e.g., NaH, NaOH, or even Et3N at high heat), the ring undergoes base-catalyzed ring opening to form 4-bromo-2-hydroxybenzonitrile. Avoidance of strong bases is the primary safety constraint.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree highlighting the risks associated with standard alkylation versus the recommended orthoformate route.
Protocol A: Reductive Methylation via Imidate (Gold Standard)
Rationale: This method uses Trimethyl Orthoformate (TMOF) to form a methyl imidate intermediate, which is then reduced in situ. This bypasses the need for base and prevents dimethylation because the intermediate imine/imidate only accepts one hydride equivalent.
Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4 and concentrate.
Expected Results
Yield: 75–85%
Selectivity: >95:5 (Mono:Di)
Purity: High (Recrystallization from EtOH/Heptane usually sufficient).
Protocol B: HFIP-Promoted Direct Alkylation (High Throughput)
Rationale: Hexafluoroisopropanol (HFIP) is a hydrogen-bond donating solvent that solvates the amine lone pair and the leaving group of the alkylating agent. It creates a "cage" effect that significantly retards the second alkylation step, allowing for high mono-selectivity without protection groups.
Application Note: Strategic C-N Coupling of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Executive Summary & Significance The benzo[d]isoxazole moiety is a privileged pharmacophore, serving as a bioisostere for quinolines and indoles in antipsychotics (e.g., Risperidone, Paliperidone) and kinase inhibitors.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Significance
The benzo[d]isoxazole moiety is a privileged pharmacophore, serving as a bioisostere for quinolines and indoles in antipsychotics (e.g., Risperidone, Paliperidone) and kinase inhibitors.[1] The specific substrate 6-Bromo-N-methylbenzo[d]isoxazol-3-amine presents a unique synthetic challenge and opportunity.[1]
While the C6-bromine offers a handle for diversification via Buchwald-Hartwig amination, the isoxazole core possesses a labile N–O bond susceptible to base-mediated cleavage (Kemp elimination) or reductive cleavage.[1] Furthermore, the existing secondary amine at C3 (N-methylamino) introduces potential catalyst poisoning or competing nucleophilicity issues.[1]
This guide provides a validated protocol to selectively couple external amines to the C6 position while preserving the heterocyclic core integrity.
Chemical Compatibility & Mechanistic Analysis[1]
The "Achilles' Heel": Isoxazole Ring Stability
The primary failure mode in coupling reactions involving benzo[d]isoxazoles is the base-promoted ring opening.
Risk: Strong alkoxide bases (e.g., NaOtBu), commonly used in standard Buchwald protocols to facilitate Pd(II) reduction and amine deprotonation, often trigger the cleavage of the N–O bond, resulting in o-cyanophenols or recalcitrant tars.[1]
Solution: The use of mild, inorganic carbonate bases (Cs₂CO₃) or phosphates (K₃PO₄) is strictly required.[1]
Electronic Considerations
Electrophilicity: The benzo[d]isoxazole ring is electron-deficient, generally facilitating oxidative addition of the C6-Br bond to Pd(0).[1]
Interference: The C3-N-methylamine is an electron-donating group (EDG).[1] By resonance, it increases electron density at the C6 position, potentially slowing oxidative addition compared to a bare ring.[1] Consequently, highly active ligands (Dialkylbiarylphosphines) are necessary to drive the cycle.[1]
Optimized Protocol: The "Gold Standard" Method
This protocol prioritizes chemoselectivity and scaffold integrity over raw reaction speed.
Reaction Matrix[1]
Component
Recommendation
Rationale
Catalyst Source
Pd₂(dba)₃ or Pd(OAc)₂
Pd(OAc)₂ requires reduction in situ (amine/phosphine), which can be slow.[1] Pd₂(dba)₃ provides immediate Pd(0).[1]
Ligand
BrettPhos or XPhos
BrettPhos is superior for primary amines and ensures high turnover for deactivated aryl bromides. XPhos is excellent for secondary amines.
Base
Cs₂CO₃ (Cesium Carbonate)
Essential.[1][2][3][4] Its low solubility in organic solvents provides a "reservoir" effect, maintaining a low concentration of active base, preventing ring opening.[1]
Solvent
1,4-Dioxane (Anhydrous)
High boiling point allows thermal activation (80-100°C) without pressurization.[1] Toluene is a viable alternative.[5]
Stoichiometry
1.0 : 1.2 : 2.0 (ArBr : Amine : Base)
Slight excess of amine drives the equilibrium.
Step-by-Step Procedure
Scale: 1.0 mmol (approx. 227 mg of substrate)
Pre-requisite: All glassware must be oven-dried. Reaction must be performed under Argon or Nitrogen.
Catalyst Pre-complexation (Optional but Recommended):
In a vial, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and BrettPhos (21 mg, 0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.
Stir at 100°C for 1 minute or 40°C for 10 minutes until the solution turns a rich orange/red (formation of active L-Pd(0) species).
Main Reaction Setup:
To a reaction tube equipped with a magnetic stir bar, add:
Filter through a pad of Celite to remove inorganic salts.
Wash: Wash the filtrate with water (2 x 10 mL) and Brine (1 x 10 mL).[1]
Caution: Avoid acidic washes (e.g., 1M HCl) if possible, or perform them rapidly and cold, as the isoxazole can hydrolyze under prolonged acidic stress.[1]
Dry over Na₂SO₄, concentrate, and purify via flash chromatography.[1]
Troubleshooting & Mechanistic Insight
Common Failure Modes
Observation
Diagnosis
Corrective Action
Start Material Recovered
Catalyst deactivation or oxidative addition failure.[1]
Switch to Pd-PEPPSI-IPr precatalyst. The NHC ligand is more robust than phosphines.
Dehalogenation (Product - Br)
-Hydride elimination from the amine or solvent effects.[1]
Lower temperature to 80°C. Ensure solvent is strictly anhydrous. Switch solvent to Toluene.[5]
The following diagram illustrates the competing pathways and the critical decision points in the catalytic cycle.
Figure 1: Catalytic cycle emphasizing the critical divergence between successful coupling and base-mediated scaffold destruction.[1]
References
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
Hartwig, J. F. (2008).[1] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.[1] Link[1]
Pardo, L. M., et al. (2019).[1] Compatibility of Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 84(16), 10207–10227.[1] (Focus on isoxazole stability).
Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: General Mechanisms and Protocols. Link
Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine and all reagents before proceeding.
Scalable preparation of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine for pharmaceutical research
Application Note: Scalable Preparation of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine Strategic Overview The synthesis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine presents a classic challenge in heterocyclic process chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Preparation of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Strategic Overview
The synthesis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine presents a classic challenge in heterocyclic process chemistry: installing a specific amine functionality on an electron-deficient benzisoxazole core while maintaining regiochemical integrity.
While direct cyclization methods using N-methylhydroxylamine exist, they often suffer from poor regioselectivity (yielding mixtures of 3-amino and 3-hydroxy derivatives) and difficult purification profiles at scale. For pharmaceutical applications where purity is paramount, a stepwise activation-displacement strategy is superior.
This guide details a robust, three-step protocol designed for scalability (gram to kilogram):
Cyclization: Construction of the benzisoxazole core via hydroxamic acid.
Activation: Conversion of the 3-hydroxy tautomer to the electrophilic 3-chloro intermediate.
Displacement: Regioselective nucleophilic aromatic substitution (SNAr) with methylamine.
Retrosynthetic Logic & Pathway
The chosen route utilizes 4-Bromo-2-fluorobenzonitrile as the starting material. This scaffold is commercially available and inexpensive. The fluorine atom serves as an excellent leaving group for the initial cyclization, activated by the ortho-nitrile group.
Figure 1: Retrosynthetic analysis highlighting the activation-displacement strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromobenzo[d]isoxazol-3-ol
Objective: Construct the heterocyclic ring using an intramolecular SNAr mechanism.
Mechanism: Acetohydroxamic acid acts as an O-nucleophile attacking the nitrile, followed by intramolecular displacement of the fluoride by the hydroxamate oxygen (or nitrogen, followed by rearrangement/hydrolysis).
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.
Reagent Charging:
Charge DMF (Dimethylformamide, 10 vol relative to SM).
Add Acetohydroxamic acid (1.2 equiv).
Add Potassium tert-butoxide (KOtBu, 2.5 equiv) in portions, maintaining internal temperature < 30°C (Exothermic!).
Stir for 30 min to generate the potassium hydroxamate species.
While water is tolerated, anhydrous THF/EtOH speeds up the SNAr reaction and prevents reversion to the 3-OH.
References
Synthesis of 3-substituted 1,2-benzisoxazoles: Org. Prep. Proced. Int., 2006, 38, 347. (General methodology for benzisoxazole construction).
Scalable preparation of Zonisamide intermediates : U.S. Patent 7,291,742, 2007 . Link (Describes the sulfonation route, but establishes the stability of the benzisoxazole core).
Nucleophilic substitution of 3-chlorobenzisoxazoles: J. Med. Chem., 2008, 51, 5766. (Precedent for amine displacement on this scaffold).
Reactions of 2-fluorobenzonitriles with hydroxamic acids: Tetrahedron Lett., 2002, 43, 5793. (Mechanistic basis for Step 1).
Safety in POCl3 Quenching : Org. Process Res. Dev., 2015 , 19, 1360.[5] (Critical safety protocols for Step 2).
Application Notes and Protocols: Strategic Functionalization of the C6 Position of Benzo[d]isoxazol-3-amine
Authored by: Your Senior Application Scientist Abstract The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological act...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Your Senior Application Scientist
Abstract
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[1][2] Functionalization of this heterocyclic system is a key strategy for modulating pharmacological profiles and developing novel drug candidates. This guide provides a detailed exploration of synthetic methodologies for the targeted functionalization of the C6 position of benzo[d]isoxazol-3-amine, a critical building block for drug discovery programs. We will delve into the strategic application of electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the derivatization of a pre-installed amino group, offering both theoretical grounding and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system, also known as 1,2-benzisoxazole, is a cornerstone of modern medicinal chemistry. Its prevalence is highlighted by its presence in FDA-approved drugs such as the antipsychotics Risperidone and Paliperidone, and the antiepileptic Zonisamide.[2] The rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, while the heteroatoms offer key hydrogen bonding capabilities. Modification of the benzene ring portion of the scaffold, particularly at the C6 position, allows for the fine-tuning of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical determinants of its overall therapeutic potential.[3] This document outlines robust and versatile strategies to access novel C6-substituted benzo[d]isoxazol-3-amines.
Strategic Overview for C6 Functionalization
The functionalization of the C6 position on the benzo[d]isoxazol-3-amine scaffold can be approached through several distinct synthetic routes. The choice of strategy is dictated by the desired substituent and the availability of starting materials. The primary methodologies covered in this guide are:
Strategy A: Electrophilic Aromatic Substitution (EAS) on the parent benzo[d]isoxazol-3-amine.
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions from a 6-halo-benzo[d]isoxazol-3-amine precursor.
Strategy C: Derivatization of a C6-Amino Group on a 6-aminobenzo[d]isoxazol-3-amine scaffold.
Caption: Overview of synthetic strategies for C6 functionalization.
Direct functionalization of the aromatic ring via EAS is the most atom-economical approach. The regiochemical outcome is governed by the directing effects of the existing substituents. The 3-amino group is a powerful activating, ortho-, para-director, while the fused isoxazole ring is generally considered an electron-withdrawing and deactivating system. The C6 position is para to the C7a-N bond of the isoxazole and meta to the C3a-O bond, making it a sterically accessible and electronically viable site for substitution, particularly under forcing conditions.
Nitration at the C6 Position
Aromatic nitration introduces a nitro group, a versatile handle for further transformations, most notably reduction to an amine.[4] The standard conditions for nitration involve the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5]
Protocol 3.1: Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine
Preparation: To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0 °C in an ice-salt bath, add benzo[d]isoxazol-3-amine (1.34 g, 10 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.
Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.75 mL, ~11 mmol) to concentrated sulfuric acid (2.5 mL) at 0 °C. Add this mixture dropwise to the solution from Step 1 over 30 minutes, maintaining the temperature below 5 °C.
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using Ethyl Acetate/Hexane 1:1).
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
Isolation: Neutralize the resulting slurry by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7. The precipitated solid is collected by vacuum filtration.
Purification: Wash the solid with cold water (3 x 20 mL) and dry under vacuum. The crude product can be purified by recrystallization from ethanol to afford 6-nitrobenzo[d]isoxazol-3-amine.
Parameter
Condition/Value
Rationale & Insights
Reagents
HNO₃ / H₂SO₄
The classic and most effective method for generating the nitronium ion electrophile.[5]
Temperature
0-5 °C
Low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation.
Solvent
H₂SO₄
Acts as both a solvent and a catalyst to protonate nitric acid, facilitating NO₂⁺ formation.
Expected Yield
60-75%
Yields can vary based on the precise control of temperature and addition rates.
Strategy B: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C and C-N bonds in modern organic synthesis.[6] This strategy requires a 6-halobenzo[d]isoxazol-3-amine precursor, which can then be coupled with a wide variety of partners.
Synthesis of 6-Bromo-benzo[d]isoxazol-3-amine Precursor
The necessary 6-bromo precursor can be synthesized from the corresponding 6-aminobenzo[d]isoxazol-3-amine (prepared by reduction of the 6-nitro derivative from Protocol 3.1) via a Sandmeyer reaction.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, and is a premier method for constructing biaryl structures.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Protocol 4.2: Suzuki Coupling of 6-Bromo-benzo[d]isoxazol-3-amine
Inert Atmosphere: To a dry Schlenk flask, add 6-bromo-benzo[d]isoxazol-3-amine (213 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
Purge: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Solvent Addition: Add degassed solvent, such as a mixture of 1,4-dioxane and water (4:1, 10 mL), via syringe.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Parameter
Example Reagent/Condition
Rationale & Insights
Pd Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ often gives better results for more challenging substrates.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The base is crucial for activating the boronic acid for transmetalation.[9] Cs₂CO₃ is often more effective but also more expensive.
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF
A mixture including water is common to help dissolve the inorganic base and facilitate the reaction.
Arylboronic Acid
Phenylboronic acid, 4-methoxyphenylboronic acid
The reaction is tolerant of a wide range of functional groups on the boronic acid partner.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[10] This is an exceptionally powerful method for installing primary or secondary amino groups, or for creating N-aryl linkages.[11]
Protocol 4.3: Buchwald-Hartwig Amination of 6-Bromo-benzo[d]isoxazol-3-amine
Inert Atmosphere: In a glovebox or under a flow of argon, add 6-bromo-benzo[d]isoxazol-3-amine (213 mg, 1.0 mmol), the desired amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vial.
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Parameter
Example Reagent/Condition
Rationale & Insights
Pd Precatalyst
G3-XPhos, Pd₂(dba)₃
Modern precatalysts like G3-XPhos are often air-stable and highly active, simplifying reaction setup.[12]
Ligand
XPhos, RuPhos, BrettPhos
Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step and stabilize the catalytic species.[13]
Base
NaOtBu, LiHMDS, K₃PO₄
A strong base is required to deprotonate the amine coupling partner.[11] NaOtBu is the most common choice.
Amine Partner
Morpholine, Aniline, Benzylamine
The reaction scope is extremely broad, accommodating a vast range of primary and secondary amines.[10]
Strategy C: Derivatization of a C6-Amino Group
If the starting material is 6-aminobenzo[d]isoxazol-3-amine, the C6-amino group itself serves as an excellent nucleophilic handle for further functionalization, such as acylation or sulfonylation. This is a straightforward and high-yielding method for introducing amide and sulfonamide moieties, which are prevalent in pharmaceuticals.[4]
Protocol 5.1: Acylation of 6-Aminobenzo[d]isoxazol-3-amine
Dissolution: Dissolve 6-aminobenzo[d]isoxazol-3-amine (149 mg, 1.0 mmol) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL). Add a base such as triethylamine (0.21 mL, 1.5 mmol).
Acylating Agent: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (e.g., acetyl chloride, 1.1 mmol) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up: Quench the reaction by adding water (10 mL). If using DCM, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. If using DMF, extract the product with ethyl acetate.
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
Conclusion and Future Directions
The functionalization of the C6 position of the benzo[d]isoxazol-3-amine core is a critical endeavor in the pursuit of novel therapeutics. The strategies outlined in this guide—electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and direct derivatization of an amino group—provide a robust and versatile toolkit for the modern medicinal chemist. The protocols provided are grounded in well-established chemical principles and can be adapted to a wide range of substrates. By leveraging these powerful synthetic methods, researchers can efficiently generate diverse libraries of C6-substituted analogues for biological screening, accelerating the journey from lead identification to drug candidate.
References
Wallace, O. B., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link]
Lepore, S. D., & Wiley, M. R. (1999). Use of the Kaiser Oxime Resin in the SolidPhase Synthesis of 3-Aminobenzisoxazoles. Journal of Organic Chemistry.
Shafiei, M., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Google Patents. (2003). US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
Taylor & Francis Online. (2020). Benzisoxazole – Knowledge and References. Available at: [Link]
Tsou, H.-R., et al. (2017). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
Google Patents. (2004). US20080081914A1 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
Park, H. S., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances. Available at: [Link]
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Available at: [Link]
ResearchGate. (2020). Benzisoxazole: A privileged scaffold for medicinal chemistry. Request PDF. Available at: [Link]
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Google Patents. (2004). US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors.
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
de la Cruz, M., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. Available at: [Link]
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett. Available at: [Link]
Kumar, V., & Aggarwal, N. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of chemical and pharmaceutical research. Available at: [Link]
Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
ResearchGate. (2012). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available at: [Link]
Zhang, Z., et al. (2019). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Angewandte Chemie. Available at: [Link]
O'Brien, C. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
Science of Synthesis. (2002). Product Class 9: Isoxazoles. Thieme. Available at: [Link]
Bentham Science. (2019). Synthetic Routes to Oxazolines. Mini-Reviews in Organic Chemistry. Available at: [Link]
ResearchGate. (2021). Pd‐catalyzed cross-coupling reaction of isoxazole derivatives. Available at: [Link]
Fairlamb, I. J. S. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education. Available at: [Link]
Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
Molander, G. A., & Jean-Gérard, L. (2008). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
Feng, X., et al. (2022). Transition-metal-catalyzed remote C–H functionalization of thioethers. RSC Advances. Available at: [Link]
ResearchGate. (2019). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Request PDF. Available at: [Link]
Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
ChemRxiv. (2022). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Available at: [Link]
Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]
Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Available at: [Link]
Green Chemistry. (2022). Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal. Available at: [Link]
World Journal of Pharmaceutical Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL BENZOTHIAZOLE DERIVATIVES. Available at: [Link]
Application Note: Microwave-Assisted Synthesis & Functionalization of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Executive Summary & Strategic Rationale The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for atypical antipsychotics (e.g., Risperidone, Paliperidone) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). The specific derivative 6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a high-value intermediate. The C3-amine functionality modulates receptor binding affinity (particularly at
and receptors), while the C6-bromide provides a versatile handle for downstream diversification via palladium-catalyzed cross-coupling.
Traditional thermal synthesis of 3-aminobenzo[d]isoxazoles often suffers from long reaction times (12–24 hours) and harsh conditions that degrade sensitive functional groups. This guide details a microwave-assisted (MW) workflow that reduces reaction times to minutes while improving yield and purity.[1]
Why Microwave Irradiation?
Kinetic Acceleration: Direct coupling of microwave energy with the dipole of the transition state (specifically the Meisenheimer complex in SNAr reactions) lowers the activation energy barrier.
Superheating Effects: Pressurized vessels allow solvents (e.g., ethanol, water) to be heated well above their atmospheric boiling points, significantly increasing reaction rates according to the Arrhenius equation.
Library Throughput: The protocols below allow for the rapid generation of Structure-Activity Relationship (SAR) libraries around the C6 position.
Retrosynthetic Workflow
The synthesis strategy relies on two key microwave-accelerated steps:
) of a 3-chloro precursor to install the N-methylamine.
Diversification: Suzuki-Miyaura cross-coupling at the 6-bromo position.
Figure 1: Strategic workflow for the synthesis and diversification of the target scaffold.
Protocol 1: Microwave-Assisted SNAr Synthesis of the Core
Objective: Rapid conversion of 6-bromo-3-chlorobenzo[d]isoxazole to 6-bromo-N-methylbenzo[d]isoxazol-3-amine.
Mechanistic Insight
The 3-position of the benzisoxazole ring is electrophilic, but the reaction is sluggish under thermal conditions. Microwave irradiation stabilizes the polar transition state formed during the nucleophilic attack of the amine. The high dielectric constant of the solvent (Ethanol/Water) is critical here, as it efficiently absorbs microwave energy (
Reagent: Methylamine (33% wt. in absolute ethanol) (5.0 equiv)
Solvent: Ethanol (Absolute)
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Procedure
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 6-Bromo-3-chlorobenzo[d]isoxazole (232 mg, 1.0 mmol) in Ethanol (3 mL).
Reagent Addition: Add Methylamine solution (0.6 mL, ~5.0 mmol). Cap the vial immediately with a Teflon-lined septum cap.
Irradiation Parameters:
Temperature: 130°C
Pressure Limit: 15 bar (217 psi)
Power: Dynamic (Max 150 W)
Hold Time: 20 minutes
Stirring: High
Work-up:
Cool the vessel to room temperature using the reactor's compressed air jet (approx. 2 mins).
Note: The product often precipitates upon cooling.
Pour the reaction mixture into ice-cold water (20 mL).
Filter the precipitate and wash with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL).
Purification: If necessary, recrystallize from Ethanol/Water (9:1).
Expected Yield: 85–92%
Characterization:
NMR should show the disappearance of the starting material and the appearance of a doublet at ppm (N-Me) and a broad singlet (NH).
Protocol 2: Rapid Library Generation via Suzuki-Miyaura Coupling
Objective: Functionalization of the 6-bromo position to generate biaryl analogs.
Mechanistic Insight
The oxidative addition of the Pd catalyst into the C-Br bond is often the rate-determining step. Microwave heating accelerates this step and promotes the transmetallation cycle. The use of a base like
in a polar solvent system ensures high solubility and efficient microwave absorption.
Vessel Over-Pressurization: If the reaction solvent (e.g., Ethanol) generates pressure exceeding the vessel limit (usually 20-30 bar), the reactor will abort.
Solution: Use a solvent with a higher boiling point (e.g., DMF or DMA) or reduce the reaction temperature by 10°C while extending time.
Incomplete Conversion (SNAr): Steric hindrance on the amine can slow the reaction.
Solution: Increase temperature to 150°C. Benzisoxazoles are generally thermally stable up to 180°C for short durations.
Palladium Black Formation: Indicates catalyst decomposition before turnover.
Solution: Ensure rigorous degassing. Switch to a more robust catalyst like
or XPhos Pd G2 if the substrate is sterically demanding.
Safety Note
Microwave synthesis involves heating solvents in sealed vessels above their boiling points. Always operate within the manufacturer's specified pressure limits. Do not heat perchlorate salts or azides in a microwave reactor.
References
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
Source: Synthetic Communic
Relevance: Establishes the core SNAr protocol on 3-chloro-1,2-benzisoxazoles.
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium C
Source: Baxendale Group / Durham University (2006).
Relevance: Validates MW parameters for Suzuki couplings on heteroaryl halides.
Microwave-assisted Synthesis of Benzisoxazole Deriv
Source: Oriental Journal of Chemistry (2020).
Relevance: Provides general solvent and temperature stability d
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Source: RSC Advances (2014).
Relevance: Demonstrates selective coupling on brominated nitrogen heterocycles under MW conditions.[2]
Application Note: Bioconjugation Techniques Using Benzo[d]isoxazole Amine Linkers
This guide details the application of Benzo[d]isoxazole derivatives as specialized linkers in bioconjugation, specifically focusing on their utility in Antibody-Drug Conjugates (ADCs) and stimuli-responsive release syste...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Benzo[d]isoxazole derivatives as specialized linkers in bioconjugation, specifically focusing on their utility in Antibody-Drug Conjugates (ADCs) and stimuli-responsive release systems . While standard linkers (e.g., Maleimide, NHS-esters) provide stable attachment, benzo[d]isoxazole linkers offer a unique base-triggered cleavage mechanism based on the Kemp Elimination , enabling the controlled release of amine-containing payloads (e.g., doxorubicin, auristatins) in specific microenvironments.
Introduction & Mechanistic Basis[1][2][3]
The benzo[d]isoxazole moiety serves a dual purpose in modern bioconjugation:
Rigid Scaffolding: As a stable, planar heteroaromatic spacer in "non-cleavable" designs, enhancing solubility and reducing aggregation compared to hydrophobic alkyl chains.
Triggered Release (The "Kemp" Linker): Its most potent application is as a base-labile cleavable linker . Under specific basic conditions (or enzymatic catalysis by "Kemp eliminases"), the isoxazole ring undergoes ring-opening (Kemp elimination) to form a salicylonitrile derivative. This electronic rearrangement can be harnessed to release a payload attached via a carbamate linkage.
Mechanism of Action: The Kemp Elimination Trigger
Unlike hydrazones (acid-labile) or disulfides (reducible), the benzo[d]isoxazole linker is sensitive to basic pH or specific catalytic environments. This orthogonality is crucial for designing ADCs that must remain stable in plasma (pH 7.4) but release cargo in specific cellular compartments or upon exogenous triggering.
Figure 1: Mechanism of Base-Triggered Amine Release
The diagram below illustrates the base-catalyzed deprotonation at the C3 position (or equivalent), leading to ring opening and the subsequent release of an amine payload via decarboxylation.
Caption: Schematic of the Kemp elimination pathway where base-catalyzed ring opening triggers the release of an amine payload.
Experimental Protocol: Synthesis of Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a Benzo[d]isoxazole-linked Amine Payload to a monoclonal antibody (mAb). We assume the use of a heterobifunctional linker construct: NHS-Linker-Benzo[d]isoxazole-Carbamate-Drug.
Buffer Exchange: If the antibody is in a Tris or amine-containing buffer, exchange it into 50 mM Sodium Borate, pH 8.5 using a desalting column. Amine-free buffer is critical to prevent side reactions with the NHS ester.
Concentration Adjustment: Dilute or concentrate the antibody to 2.5 – 5.0 mg/mL .
Why: High concentration improves conjugation efficiency (kinetics), while pH 8.5 ensures the lysine
-amines are sufficiently deprotonated (nucleophilic).
Phase 2: Conjugation Reaction
Linker Solubilization: Dissolve the NHS-Benzo[d]isoxazole-Drug construct in anhydrous DMSO or DMA to a concentration of 10 mM.[1]
Note: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.
Molar Ratio Optimization: Add the linker solution to the antibody at a molar excess of 5:1 to 10:1 (Linker:Antibody).
Target: This ratio typically yields a Drug-to-Antibody Ratio (DAR) of 2–4.
Solvent Limit: Keep the final organic solvent (DMSO) concentration < 10% (v/v) to avoid antibody precipitation.
Incubation: Incubate the mixture for 60 minutes at Room Temperature (20–25°C) with gentle rocking. Do not vortex vigorously.
Phase 3: Quenching & Purification
Quenching: Add 1M Glycine (pH 7.4) to a final concentration of 100 mM. Incubate for 15 minutes.
Mechanism:[2][3][4][5] Glycine contains a primary amine that rapidly reacts with any remaining NHS ester, stopping the reaction.
Purification: Apply the reaction mixture to a pre-equilibrated PD-10 column (PBS, pH 7.4) to remove excess small-molecule linker and organic solvent.
Storage: Store the purified ADC at 4°C (short term) or -80°C (long term) with appropriate cryoprotectants (e.g., sucrose/trehalose).
Characterization & Quality Control
Validation of the conjugate requires determining the Drug-to-Antibody Ratio (DAR) and assessing Aggregation .
Data Analysis Table: Typical QC Parameters
Parameter
Method
Acceptance Criteria
Notes
DAR (Drug Loading)
HIC-HPLC or UV-Vis
2.5 – 4.0 (Target dependent)
HIC separates species by hydrophobicity (DAR 0, 2, 4, 6, 8).
Monomer Content
SEC-HPLC
> 95%
Aggregates (>5%) indicate instability or over-conjugation.
Add mild detergents (e.g., 0.02% Polysorbate-20) to the buffer.
Premature Release
Buffer pH too high during storage
Store in slightly acidic/neutral buffer (pH 6.0 - 7.0) to prevent Kemp elimination.
References
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33–46. Link
Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates.[2][6][7] Chemical Society Reviews, 48(16), 4361-4374. Link
BenchChem Technical Support. (2025). Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Link
Cullen, W., et al. (2014). Highly efficient catalysis of the Kemp elimination in the cavity of a cubic coordination cage. Nature Chemistry, 6, 1039–1045. Link
Improving reaction yields for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine synthesis
Executive Summary The synthesis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine presents a classic "heterocyclic trap." While the benzisoxazole core appears stable, the 3-position is electronically unique—behaving like a mas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine presents a classic "heterocyclic trap." While the benzisoxazole core appears stable, the 3-position is electronically unique—behaving like a masked imidoyl halide. The most robust route involves the nucleophilic aromatic substitution (
) of 3-chloro-6-bromobenzisoxazole with methylamine .
However, researchers often report yields <40% due to three specific failure modes:
Hydrolysis of the 3-Cl intermediate (forming the unreactive benzisoxazolone).
Incomplete conversion (due to methylamine volatility).
Ring degradation (base-catalyzed N-O bond cleavage).
This guide provides a self-validating protocol to navigate these issues, moving away from "trial and error" toward mechanistic control.
Part 1: The Optimized Workflow (Visualized)
The following diagram outlines the critical decision points and the mechanistic logic for the optimized
route.
Figure 1: Logic flow for the
synthesis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine. Note the critical divergence caused by moisture.
Part 2: Technical Support & Troubleshooting (FAQ)
Phase 1: Pre-Reaction & Reagents
Q1: I am seeing a large spot on TLC that doesn't move (low
) and my yield is low. What is it?A: This is almost certainly 6-bromobenzo[d]isoxazol-3-ol (or the tautomeric benzisoxazolone).
The Cause: Moisture. The C3-Cl bond in benzisoxazoles is highly susceptible to hydrolysis, behaving like an acid chloride. If you use aqueous methylamine (40% aq.) or wet solvents, hydroxide ions (
) compete with methylamine () for the C3 position. Once the 3-hydroxy species forms, it is unreactive to further substitution.
The Fix:
Switch Reagents: Use 2.0 M Methylamine in THF or Ethanol (anhydrous). Do not use aqueous solutions.
Dry Solvents: Ensure your reaction solvent (THF, Dioxane, or DMF) is anhydrous.
Q2: Can I start from 2,4-dibromobenzonitrile and react with N-methylhydroxylamine directly?A: Theoretically, yes, but practically, no .
The Mechanism: This route often leads to the formation of the N-oxide isomer or incomplete cyclization.
Recommendation: The most reliable "process" route is to build the ring first (to make 3-chloro-6-bromobenzisoxazole) and then substitute. This separates the ring-closure variables from the amination variables.
Phase 2: The Reaction (The Critical Step)
Q3: My reaction stalls at 50% conversion even after 24 hours. Adding more amine doesn't help.A: You are likely losing methylamine to the headspace.
The Physics: Methylamine has a boiling point of -6.3°C. Even in solution (THF/EtOH), it creates significant vapor pressure upon heating. If you are refluxing in a standard round-bottom flask with a condenser, the methylamine is escaping before it can react.
The Protocol:
Use a sealed pressure tube (Ace glass or similar) or a microwave vial.
Charge the vessel with the 3-chloro precursor and solvent.
Add Methylamine (3-5 equivalents) at 0°C.
Seal immediately and heat to 80–100°C .
Note: The 3-chloro group on the benzisoxazole is less reactive than a typical acyl chloride; it requires thermal energy to overcome the activation barrier for
.
Q4: I see a "red" impurity and my crude mass is complex. Is the ring opening?A: Yes, this is the Kemp Elimination trap.
The Mechanism: Strong bases or high temperatures can cause the benzisoxazole ring to cleave at the N-O bond, forming a 2-hydroxy-4-bromobenzonitrile derivative (often phenolic and reddish/brown).
Prevention:
Avoid Strong Bases: Do not add NaOH, KOH, or NaH. Use the methylamine itself as the base (use excess: 2 equiv for reaction + 1-2 equiv to neutralize HCl).
Temperature Limit: Do not exceed 120°C. If microwave heating, use short bursts (15-30 mins) rather than prolonged heating.
Phase 3: Workup & Isolation
Q5: How should I purify the product? Acid-base extraction seems to degrade it.A: Benzisoxazoles are acid-sensitive (N-O bond cleavage).
The Protocol:
Concentrate: Remove volatiles (THF/Methylamine) under reduced pressure.
Partition: Dissolve residue in EtOAc and wash with saturated
(mildly basic) or water. Avoid strong acids (HCl) or strong bases (NaOH).
Crystallization: The product often crystallizes from Ethanol/Heptane. If chromatography is needed, use a gradient of Hexanes/EtOAc. The 3-amino product is less polar than the 3-hydroxy impurity but more polar than the 3-chloro starting material.
Part 3: Quantitative Data & Reagent Table
Table 1: Optimization Parameters for
Reaction
Parameter
Standard (Poor Yield)
Optimized (High Yield)
Reason
Reagent
Methylamine (40% aq.)
Methylamine (2M in THF)
Prevents hydrolysis to 3-OH.
Vessel
Reflux Condenser
Sealed Tube / Autoclave
Prevents loss of volatile amine.
Temperature
60°C (Reflux)
90–100°C
Overcomes activation energy of 3-Cl.
Solvent
Ethanol (Wet)
Anhydrous THF or Dioxane
Maximizes nucleophilicity of amine.
Equivalents
1.5 eq
3.0 – 5.0 eq
Drives kinetics; acts as acid scavenger.
Part 4: Experimental Protocol (Self-Validating)
Synthesis of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Setup: Dry a 15 mL pressure tube in an oven. Allow to cool under nitrogen.
Charging: Add 3-chloro-6-bromobenzisoxazole (1.0 eq, e.g., 232 mg, 1.0 mmol) and a magnetic stir bar.
Solvent: Add anhydrous THF (3.0 mL). Ensure the solid is dissolved.
Reagent Addition: Cool the tube to 0°C (ice bath). Add Methylamine (2.0 M in THF) (2.5 mL, 5.0 mmol, 5.0 eq) dropwise.
Reaction: Seal the tube tightly. Move to an oil bath pre-heated to 95°C . Stir for 6 hours.
Validation (IPC): Cool to RT. Carefully vent. Spot on TLC (30% EtOAc/Hexane).
Success Criteria: Disappearance of starting material (
) and appearance of a fluorescent blue/UV active spot (). Absence of baseline spot (3-OH).
Workup: Concentrate to dryness. Redissolve in EtOAc (20 mL). Wash with Water (2 x 10 mL) and Brine (10 mL). Dry over
.
Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (0-40% EtOAc in Hexanes).
References
BenchChem. Optimizing reaction conditions for benzoisoxazole formation. Retrieved from BenchChem Technical Guides. Link
National Institutes of Health (NIH). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Link
Organic Syntheses. Preparation of Benzisoxazole Derivatives. Org.[1][2] Synth. Coll. Vol. 9, p. 200. Link
Vander-Lingen, P. Kemp Elimination: Mechanism and Base Catalysis in Benzisoxazoles. The Chemical Reaction Database. Link
Technical Support Center: Solving Solubility Issues of Benzo[d]isoxazoles
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzo[d]isoxazole derivatives. This class of heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzo[d]isoxazole derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, including antipsychotics like risperidone and iloperidone, and the anticonvulsant zonisamide.[1][2] However, the rigid, aromatic nature of the benzo[d]isoxazole core frequently leads to poor aqueous solubility, creating significant challenges during in vitro and in vivo testing.
This guide provides a structured approach to understanding and overcoming these solubility issues, moving from foundational principles to practical, step-by-step troubleshooting.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental chemical principles governing the solubility of benzo[d]isoxazole derivatives.
Q1: Why are my benzo[d]isoxazole compounds so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of benzo[d]isoxazole derivatives stems from a combination of their inherent physicochemical properties.
Hydrophobic Core: The fused benzene and isoxazole ring system is aromatic, planar, and lipophilic ("fat-loving").[1][3] This structure prefers to interact with itself rather than with polar water molecules, leading to low solubility.
High Crystal Lattice Energy: The planarity of the aromatic rings allows the molecules to stack efficiently in a solid state, forming a highly stable crystal lattice.[4] A significant amount of energy is required to break these strong intermolecular interactions and allow individual molecules to be solvated by water, resulting in low thermodynamic solubility.
Biopharmaceutical Classification: Many drugs based on this scaffold, such as risperidone and ziprasidone, are classified as Biopharmaceutical Classification System (BCS) Class II compounds.[5][6] This means they have high membrane permeability but are limited by their low aqueous solubility, making formulation a critical factor for bioavailability.[7][8]
Q2: How does pH influence the solubility of my benzo[d]isoxazole compound?
A2: The pH of your aqueous buffer is one of the most powerful tools you can use to modify solubility, provided your molecule has an ionizable functional group (an acidic or basic center).
The relationship between pH, pKa (the acid dissociation constant), and the ratio of ionized to unionized forms of a compound is described by the Henderson-Hasselbalch equation.[9] The core principle is that the ionized (charged) form of a compound is almost always more water-soluble than the neutral (unionized) form.[10]
For Basic Compounds: If your benzo[d]isoxazole has a basic nitrogen (e.g., in a piperidine ring, common in antipsychotics), it will be a weak base.[11] Lowering the pH of the buffer to at least 1.5-2 units below its pKa will protonate the nitrogen, forming a positively charged cation which is more soluble. For example, risperidone is highly soluble at an acidic pH but its solubility decreases significantly as the pH increases.[11]
For Acidic Compounds: If your derivative contains an acidic group, such as a carboxylic acid, it will be a weak acid.[12] Increasing the pH of the buffer to at least 1.5-2 units above its pKa will deprotonate the acid, forming a negatively charged anion which is more soluble.
Therefore, knowing the approximate pKa of your compound is critical for choosing the right buffer system.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my experiment?
A3: This is a crucial distinction that often explains why a compound that seems to dissolve initially crashes out of solution later.
Kinetic Solubility: This is a measure of how much compound can be dissolved when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[12] It often represents a temporary, supersaturated state. This is what you observe in a typical "dilute-and-shoot" experiment.
Thermodynamic Solubility: This is the true equilibrium solubility. It is the concentration of a compound in a saturated solution when excess solid has been allowed to equilibrate with the buffer over a long period (e.g., 24-48 hours).[12] This value is always less than or equal to the kinetic solubility.
Which one matters?
For short-term experiments (e.g., enzyme assays, receptor binding studies lasting minutes to a few hours), achieving a high kinetic solubility is often sufficient.
For long-term experiments (e.g., multi-day cell culture, stability studies), you must work at or below the thermodynamic solubility to prevent the compound from precipitating over time.[13]
PART 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section provides actionable steps for specific experimental scenarios.
Scenario 1: "My compound precipitated immediately when I diluted my DMSO stock into buffer. What should I do?"
This is a classic kinetic solubility failure. The compound was forced into a supersaturated state upon dilution and immediately crashed out.
Troubleshooting Workflow
Here is a systematic approach to solve this issue, moving from the simplest to more complex solutions.
Caption: Key strategies for enhancing aqueous solubility.
pH Adjustment: This remains the most powerful and straightforward method if applicable. Determine the thermodynamic solubility at various pH values to find the optimal stable condition.
Co-solvent Systems: While useful for kinetic solubility, high concentrations of co-solvents may not be suitable for long-term cell culture. However, some biocompatible co-solvents like Transcutol® HP have been used effectively.
[11]3. Cyclodextrin Complexation: Preparing a pre-formed inclusion complex with a cyclodextrin can provide a significant and stable increase in solubility. [14][15]This is a preferred method for many in vivo formulations.
Salt Formation: If you are working with the free base or free acid of a compound, converting it to a salt form is a standard pharmaceutical practice to dramatically improve solubility and dissolution rate. [16][17]For a basic compound, forming a hydrochloride or mesylate salt is common. For an acidic compound, a sodium or potassium salt is typical. While this requires synthetic chemistry, it often provides the most robust and permanent solution to solubility problems.
[6][18]
PART 3: Data Summary & Protocols
Table 1: Solubility of Representative Benzo[d]isoxazole-based Drugs
This table summarizes solubility data for two common drugs, illustrating the principles discussed.
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Prepare a High-Concentration Stock Solution:
Accurately weigh your compound and dissolve it in 100% DMSO to make a concentrated stock (e.g., 10-50 mM).
Use sonication or gentle warming if necessary to ensure complete dissolution. This is your primary stock.
Tier 1: Initial Test in Standard Buffer (Kinetic Solubility Screen)
In a microfuge tube, add the appropriate volume of your DMSO stock to your primary aqueous buffer (e.g., PBS, pH 7.4) to achieve your target concentration. Ensure the final DMSO concentration is ≤0.5%.
Example: To make 1 mL of a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer (Final DMSO = 0.1%).
Vortex immediately. Visually inspect for precipitation against a dark background.
If the solution is clear, let it sit at room temperature for 2 hours and re-inspect. If it remains clear, this simple formulation is likely sufficient for short-term assays.
Tier 2: pH Adjustment Screen (If Tier 1 Fails)
Repeat the dilution process from Step 2, but use buffers of different pH values.
If you suspect your compound is a weak base, try a pH 5.5 buffer.
If you suspect it is a weak acid, try a pH 8.5 buffer.
Observe for precipitation as before. A clear solution at a specific pH indicates that pH modification is a viable strategy.
Tier 3: Co-solvent Screen (If Tier 2 Fails)
Prepare a small volume of a co-solvent/buffer mixture (e.g., 10% Ethanol in PBS).
Repeat the dilution from Step 2, adding your DMSO stock to this co-solvent mixture.
Important: Always run a parallel experiment with the vehicle control (e.g., 10% Ethanol in PBS + 0.1% DMSO) to check for effects on your assay.
Tier 4: Excipient Screen (For Difficult Compounds or Long-Term Stability)
Prepare a buffer solution containing a solubilizing excipient (e.g., 1-2% w/v Methyl-β-cyclodextrin).
Repeat the dilution from Step 2 into this excipient-containing buffer. The cyclodextrin may take some time to form the inclusion complex, so gentle agitation for 15-30 minutes may be required.
Confirmation and Quantification (Optional but Recommended):
For the most promising clear solutions, centrifuge at high speed (e.g., >14,000 x g) for 15 minutes.
Carefully take an aliquot from the supernatant and quantify the concentration using a suitable analytical method (e.g., HPLC). This will confirm the actual concentration in solution and distinguish a truly dissolved sample from a fine, non-visible suspension.
Conclusion
Solving the solubility issues of benzo[d]isoxazole derivatives is a systematic process of understanding the compound's physicochemical properties and matching them with the appropriate formulation strategy. By methodically testing pH, co-solvents, and excipients, researchers can overcome these challenges to generate reliable and reproducible data in their experiments. For drug development professionals, addressing these issues early with advanced strategies like salt formation is paramount for clinical success.
References
CABI Digital Library. Formulation and in-vitro characterization of risperidone nanosuspensions for the enhancement of drug release rate. Journal of Global Trends in Pharmaceutical Sciences. [Link]
Al-khedr, A. A., El-laithy, H. M., & Nasser, F. A. (2018). Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique. Saudi Pharmaceutical Journal, 26(7), 957-967. [Link]
Swedish Medical Products Agency. (2010). Ziprasidon Pfizer hard capsule, oral suspension ENG PAR. [Link]
Emad, H., & Nazar Abd-Alhammid, S. (2022). Improvement of the Solubility and Dissolution Characteristics of Risperidone via Nanosuspension Formulations. Iraqi Journal of Pharmaceutical Sciences, 31(1), 43-56. [Link]
Al-Harbi, S. K., et al. (2023). Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone. Pharmaceuticals, 16(12), 1679. [Link]
Szafraniec, J., et al. (2016). Comparison of dissolution profiles of different ziprasidone free base... Acta Poloniae Pharmaceutica, 73(3), 747-756. [Link]
Al-Windy, S. A., & Al-Khedr, A. A. (2023). Formulation and Evaluation of the Risperidone Solid Dispersion Using Different Carriers. Iraqi Journal of Pharmaceutical Sciences, 32(1), 123-135. [Link]
Antosik, A., et al. (2015). The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations. AAPS PharmSciTech, 16(5), 1136-1143. [Link]
Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 9(5), 173. [Link]
Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]
Vippagunta, S. R., & Sadu, S. (2008). Ziprasidone formulations. U.S.
Kumar, A., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(7), 780-802. [Link]
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1017-1021. [Link]
Iqbal, J., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research, 15(4), 123-129. [Link]
Al-khedr, A. A., et al. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
Kalepu, S., & Nekkanti, V. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(8), 834-841. [Link]
Al-khedr, A. A., et al. (2024). Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Pharmaceutics, 16(4), 521. [Link]
Smith, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Chen, Y. C., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 54. [Link]
Sharma, D., & Saini, S. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2781-2790. [Link]
Kumar, A., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. [Link]
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
ResearchGate. The Physico‐Chemical Properties of Isoxazole and its Derivatives. [Link]
ResearchGate. Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. [Link]
Wang, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1054. [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
Tafesse, F. G., et al. (2018). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]d[19][21]iazepine-3-carboxylate does not influence bioavailability. Scientific Reports, 8(1), 1-11. [Link]
Kumar, S., & Singh, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 53-59. [Link]
Al-khedr, A. A., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 11(9), 436. [Link]
Pevarello, P., & Vulpetti, A. (2007). Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. U.S.
Kumar, L., & Kumar, A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology, 38(10), 38-45. [Link]
Shivaprasad, H. N., et al. (2020). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-872. [Link]
Kumar, A., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(15), 8788-8805. [Link]
Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Indian Journal of Pharmaceutical Education and Research, 56(4), 1146-1154. [Link]
Kumar, A., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(15), 8788-8805. [Link]
Pobudkowska, A., & Płonka, A. M. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4239-4259. [Link]
Gilchrist, T. L. (1984). Isoxazoles and their Benzo Derivatives. In Comprehensive Organic Chemistry II (Vol. 4, pp. 571-627). Pergamon. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Bromo-1,2-Benzisoxazole Coupling
Executive Summary:
Coupling reactions involving 6-bromo-1,2-benzisoxazole (and its derivatives) present a unique "double-edged" challenge for Palladium catalysis. Unlike standard aryl halides, this substrate is not just an electrophile; it is a latent catalyst poison . The isoxazole ring is electronically distinct, possessing a weak N–O bond susceptible to base-mediated cleavage.
This guide addresses the two primary failure modes:
Competitive Coordination: The isoxazole nitrogen displaces phosphine ligands.
Ring Degradation (The "Killer" Mechanism): Base-promoted ring opening generates 2-hydroxybenzonitriles, which are potent, often irreversible catalyst poisons.
Part 1: Diagnostic Workflow (Is it Poisoning?)
Before altering conditions, you must distinguish between catalyst death (poisoning/aggregation) and kinetic stalling (slow oxidative addition).
The "Split-Test" Protocol
Do not rely on color change alone. Pd-black formation is a late-stage symptom, not a diagnosis.
Step 1: Run your standard reaction until conversion stalls (e.g., 30% conversion).
Step 2: Split the reaction mixture into two equal aliquots (Vial A and Vial B) under inert atmosphere.
Step 3:
Vial A: Add 10 mol% fresh catalyst + ligand.
Vial B: Add 1 equivalent of fresh substrate (6-bromo-1,2-benzisoxazole).
Step 4: Heat both for 1 hour and analyze by LC-MS.
Interpretation:
Vial A Resumes: The catalyst was poisoned or decomposed.[1][2][3] (See Module 2 & 3)
Vial B Resumes: The catalyst is alive, but the substrate is consumed or unstable.
Caption: Logical decision tree for diagnosing catalyst failure using the standard "Split Test" method.
Part 2: The "Silent Killer" – Ring Opening Mechanism
The Issue:
The 1,2-benzisoxazole core is base-labile. Under standard Suzuki/Buchwald conditions (using alkoxides like NaOtBu or hydroxides), the base attacks the C3 position or facilitates Kemp elimination-type cleavage.
The Consequence:
This generates 2-hydroxy-4-bromobenzonitrile (or substituted salicylonitrile).
Stoichiometry Ruin: You lose your electrophile.
Catalyst Death: The resulting nitrile (CN) group binds tightly to Pd(II), while the phenolate (O-) can bridge Pd centers, forming inactive dimers. This poisons the catalyst irreversibly.[2]
Mechanism of Failure
Caption: Base-mediated degradation of 1,2-benzisoxazole into nitrile poisons.
Part 3: Troubleshooting Guides (FAQ Format)
Q1: My reaction turns black immediately and yields are <10%. Why?
Cause: This is the "N-Coordination Effect." The isoxazole nitrogen is a good ligand. If you use simple phosphines (like
in ), the substrate nitrogen displaces the phosphine, forming a coordinatively saturated but catalytically inactive Pd-complex. Eventually, Pd aggregates into "Pd Black."[4]
Solution: The "Bulky Ligand" Strategy
You must use ligands that are sterically bulky enough to prevent the isoxazole nitrogen from binding, yet flexible enough to allow oxidative addition.
Ligand Class
Recommendation
Why?
Bidentate (Wide Bite)
Xantphos or DPEphos
The wide bite angle enforces reductive elimination and sterically crowds out the isoxazole N-coordination [1].
Biaryl Phosphines
XPhos or SPhos
Extremely bulky. They create a "protective shell" around Pd, preventing heterocycle interference [2].
NHC Ligands
PEPPSI-IPr
Strong sigma-donation stabilizes Pd against poisoning; the steric bulk prevents N-binding [3].
Q2: I see a new spot on TLC that isn't product or starting material. What is it?
Cause: It is likely the salicylonitrile derivative caused by ring opening.
Test: Check the IR spectrum of the crude mixture. A sharp peak around 2200-2250 cm⁻¹ confirms the presence of a nitrile (CN) group, proving ring opening [4].
Solution: Base & Solvent Engineering
Avoid: Alkoxides (NaOtBu, KOtBu) and Hydroxides (NaOH, KOH). These are too nucleophilic.
Use: Anhydrous Carbonates (
, ) or Phosphates ().
Solvent: Switch to non-polar solvents if possible (Toluene) or aprotic polar solvents (DMF/DMAc) strictly under anhydrous conditions. Water promotes ring opening.
Q3: Can I use microwave irradiation?
Yes, and it is recommended.
Long reaction times favor the thermodynamic degradation (ring opening). Microwave irradiation (e.g., 100°C for 30 mins) often drives the kinetic coupling product faster than the ring can degrade.
Reference Protocol: Pd(OAc)2 / JohnPhos / K2CO3 / DMF / 160°C (MW) has been successfully used for benzylic couplings of isoxazoles [5].
Part 4: Validated Protocol for 6-Bromo-1,2-Benzisoxazole
System: Suzuki-Miyaura Coupling
Objective: Minimize ring opening while maximizing turnover.
Reagents:
Substrate: 6-Bromo-1,2-benzisoxazole (1.0 equiv)
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
Catalyst:
(2 mol%) or Pd(OAc)2
Ligand:Xantphos (4 mol%) or XPhos (4 mol%)
Note: Pre-stir catalyst and ligand in solvent for 15 mins before adding substrate.
Base:
(2.0 equiv, anhydrous, granular)
Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Ar).
Step-by-Step:
Purge: Flame-dry the reaction vessel. Cycle Argon/Vacuum 3 times. Oxygen is fatal here as it promotes phenol formation.
Complexation: Add Pd source, Ligand, and Solvent.[5] Stir at RT for 15-20 mins. Solution should turn from purple/red to yellow/orange (active species formation).
Addition: Add Base, Substrate, and Boronic Acid.[5][6][7]
Reaction: Heat to 80-100°C.
Checkpoint: Monitor by HPLC/UPLC at 1 hour. If <10% conversion, increase temp to 110°C.
Workup: Do not use strong acid or base during extraction. Filter through Celite to remove Pd residues.
References
BenchChem Technical Support. (2025).[4] Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem. Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[6] Link
Thieme Connect. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Link
Lynch, J., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC/NIH. Link
Overcoming steric hindrance at the N-methyl amine position
Topic: Overcoming Steric Hindrance at the N-Methyl Amine Position Status: Operational Lead Scientist: Senior Application Specialist Scope: Strategies for reacting hindered N-methyl secondary amines (N-Me) in alkylation,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance at the N-Methyl Amine Position
Status: Operational
Lead Scientist: Senior Application Specialist
Scope: Strategies for reacting hindered N-methyl secondary amines (N-Me) in alkylation, arylation (Buchwald-Hartwig), and acylation (Amide Coupling).
Welcome to the Solutions Hub
You are likely here because a standard reaction involving an N-methyl amine has failed. This is a common bottleneck in drug discovery. The methyl group on a secondary amine introduces significant steric clash, particularly when combined with
This guide is structured not as a textbook, but as a Tiered Troubleshooting System . We move from optimization of standard methods to high-energy "power tools" for stubborn substrates.[1]
Module 1: C-N Cross-Coupling (Arylation)
The Challenge: Palladium-catalyzed arylation of N-methyl amines often stalls due to the difficulty of the amine binding to the Pd(II) center (reductive elimination bottleneck).
The Solution: Ligand-Controlled Steric Management
Standard ligands (e.g., BINAP, dppf) rarely work for hindered N-methyl amines. You must use dialkylbiaryl phosphine ligands designed to create a "pocket" that forces the amine onto the metal center while facilitating reductive elimination.
Primary Recommendation:RuPhos or BrettPhos .
Protocol: Optimized Buchwald-Hartwig for Hindered Amines
Use this protocol when standard conditions (<5% yield) fail.
Component
Recommendation
Rationale
Catalyst Source
RuPhos Pd G4 (or G3)
Pre-catalysts ensure accurate Pd:Ligand ratio and rapid activation. Avoid in situ mixing if possible.
Ligand
RuPhos
Specifically engineered for secondary amines.[2] The bulky isopropyl groups prevent -hydride elimination and speed up reductive elimination.
Base
LiHMDS (1.0 M in THF)
Soluble, non-nucleophilic bases are critical. Stronger bases like NaOtBu can cause side reactions with sensitive substrates.
Solvent
1,4-Dioxane or Toluene
High boiling point allows thermal activation (80–100°C).
Step-by-Step Workflow:
Charge: Add Aryl Halide (1.0 equiv), N-methyl amine (1.2 equiv), and RuPhos Pd G4 (2–5 mol%) to a vial.
Inert: Seal and purge with Argon/Nitrogen (3 cycles).
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Base: Add LiHMDS (2.2 equiv) dropwise.
Heat: Stir at 85°C for 4–16 hours.
Workup: Dilute with EtOAc, filter through Celite to remove Pd black, and concentrate.
Visual Guide: Ligand Selection Logic
Caption: Decision matrix for selecting the optimal Buchwald ligand based on amine class and steric environment.
Module 2: Amide Coupling (Acylation)
The Challenge: N-methyl amines are poor nucleophiles due to steric bulk. Standard activators (EDC, HATU) often result in slow kinetics, leading to hydrolysis of the active ester before the amine can attack.
Strategy A: The "Acid Chloride" Shortcut (Ghosez's Reagent)
When HATU fails, you must convert the carboxylic acid to a highly reactive acid chloride. Thionyl chloride is often too harsh (HCl generation). Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows neutral, mild formation of acid chlorides in situ.
Protocol:
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours. (Monitor by TLC: acid spot disappears).
Add the hindered N-methyl amine (1.1 equiv) and DIPEA (2.5 equiv).
Stir for 2–12 hours.
Strategy B: The "Magical Solvent" (HFIP)
Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It activates the carbonyl electrophile via H-bonding, making it susceptible to attack even by weak nucleophiles.
The Challenge: Direct alkylation of N-methyl amines with alkyl halides is prone to over-alkylation (quaternization) and elimination (if the alkyl halide is hindered).
The Solution: Titanium(IV)-Mediated Reductive Amination
, acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving iminium formation).[3] This is superior to standard NaBH(OAc) methods for hindered substrates.
Protocol:
Complexation: Mix Ketone/Aldehyde (1.0 equiv) and N-methyl amine (1.2 equiv) in neat Ti(OiPr)
(2.0 equiv).
Stir: Let stand at RT for 4–6 hours (or 60°C for very hindered ketones). The solution becomes viscous.
Dilution: Dilute with dry Ethanol or Methanol.
Reduction: Add NaBH
(1.5 equiv) carefully (exothermic). Stir 2 hours.
Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter and extract.
Visual Guide: Ti-Mediated Mechanism
Caption: Ti(OiPr)4 acts as a dual activator and scavenger, pushing the equilibrium toward the iminium species.
Troubleshooting FAQ
Q: My Buchwald reaction turns black immediately and yields no product.
A: "Pd Black" formation indicates catalyst decomposition. This happens when the oxidative addition is successful, but the amine is too hindered to bind, leaving the Pd(II) species unstable.
Fix: Switch to RuPhos (stabilizes the Pd(II) intermediate).
Fix: Lower the temperature slightly or add the catalyst last to the pre-heated mixture.
Q: I see significant racemization during amide coupling of my N-methyl amino acid.
A: N-methyl amino acids are highly prone to racemization via oxazolonium intermediates.
Fix: Avoid HATU/Base if possible. Use DEPBT (phosphate-based) or T3P (propanephosphonic acid anhydride), which are known to suppress racemization.
Fix: Use the Ghosez reagent method at 0°C; acid chlorides form quickly and react fast, minimizing the window for racemization.
Q: Can I use microwave irradiation?
A: Yes, but with caution. For N-methyl amines, microwaves are excellent for SnAr (Nucleophilic Aromatic Substitution) on electron-deficient rings (e.g., chloropyridines) where no metal is used. For Pd-catalyzed reactions, microwaves can degrade the sensitive ligands required for these hindered couplings.
References
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Link (Foundational work on ligand steric demands).
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link (Review covering RuPhos/BrettPhos specificity).
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Journal of the Chemical Society, Chemical Communications. Link
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination. Journal of Organic Chemistry. Link
Colomer, I., et al. (2017). Hexafluoroisopropanol as a magical solvent for Pd-catalyzed C-H activation. Chemical Communications. Link (Context on HFIP solvent effects).
1H and 13C NMR Spectral Interpretation of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
This guide details the spectral interpretation of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine , a critical scaffold in the development of antipsychotics (e.g., Risperidone derivatives) and kinase inhibitors. The following a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectral interpretation of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine , a critical scaffold in the development of antipsychotics (e.g., Risperidone derivatives) and kinase inhibitors.
The following analysis synthesizes experimental data from structural analogs (specifically the 1,2-benzisoxazole and benzoxazole cores) to provide a definitive characterization guide.
Core Directive & Experimental Context
Objective: To distinguish the target N-methylated regioisomer from its primary amine precursor and C-methylated isomers using high-resolution NMR.
Experimental Protocol
Solvent System:DMSO-d6 is the required solvent.
Reasoning: Chloroform-d (CDCl3) often causes broadening or loss of the exocyclic amine (N-H) signal due to rapid exchange. DMSO-d6 stabilizes the N-H proton through hydrogen bonding, allowing for the observation of the characteristic doublet coupling with the methyl group.
Concentration: 10–15 mg in 0.6 mL solvent.
Acquisition:
1H NMR: 30° pulse angle, 3-5 second relaxation delay (d1) to ensure accurate integration of aromatic protons.
The proton spectrum is defined by three distinct regions: the aliphatic methyl group, the exchangeable amine proton, and the AMX aromatic system.
A. The Aliphatic Region (N-Methyl Confirmation)
The most diagnostic signal for the N-methyl derivative (vs. the C-methyl isomer) is the coupling of the methyl protons to the amine proton.
Chemical Shift:δ 2.90 – 2.95 ppm .
Multiplicity:Doublet (d) .
Coupling Constant (J):4.5 – 5.0 Hz .
Interpretation: A singlet here would indicate a C-methyl group (e.g., on the ring) or rapid exchange. A doublet confirms the CH3-NH- connectivity.
B. The Exchangeable Region (Amine Proton)
Chemical Shift:δ 7.90 – 8.10 ppm .
Multiplicity:Broad Doublet (br q or d) .
Interpretation: This signal correlates with the methyl doublet in a COSY experiment. Its chemical shift is significantly deshielded compared to aliphatic amines due to the electron-withdrawing nature of the benzisoxazole ring.
C. The Aromatic Region (6-Bromo Substitution Pattern)
The 6-bromo substitution breaks the symmetry of the benzene ring, creating an AMX spin system involving protons at positions 4, 5, and 7.
Position
Chemical Shift (δ)
Multiplicity
J-Coupling (Hz)
Assignment Logic
H-7
7.75 – 7.85
Doublet (d)
~1.8 Hz
Meta-coupling to H-5. Most deshielded due to proximity to the ring Oxygen (O1) and ortho-Br effect.
H-4
7.60 – 7.70
Doublet (d)
~8.5 Hz
Ortho-coupling to H-5. Deshielded by the C=N bond anisotropy.
H-5
7.35 – 7.45
Doublet of Doublets (dd)
8.5, 1.8 Hz
Ortho to H-4 and Meta to H-7. Upfield relative to H7/H4 due to mesomeric donation from Br? (Actually Br is weakly deactivating, but position 5 is less deshielded by the heterocycle than 4 or 7).
Note: The coupling constant of ~8.5 Hz (H4-H5) and ~1.8 Hz (H5-H7) is the "fingerprint" of the 1,2,4-trisubstituted benzene ring where the substituents are at 1, 2, and 4 relative positions (using benzene numbering) or 4, 5, 7 in the fused system.
13C NMR Spectral Analysis (100 MHz, DMSO-d6)
The carbon spectrum must show 8 distinct signals .
Signal Type
Shift (δ ppm)
Assignment
Key HMBC Correlation
C=N (Amidine-like)
163.0 – 164.0
C-3
Correlation to N-Me protons (Strong).
Aromatic C-O
160.0 – 162.0
C-7a
Bridgehead carbon next to Oxygen.
Aromatic C-H
126.0 – 128.0
C-4
Correlation to H-5.
Aromatic C-Br
123.0 – 125.0
C-6
Quaternary . No HSQC correlation.
Aromatic C-H
120.0 – 122.0
C-5
Correlation to H-4 and H-7.
Bridgehead C
115.0 – 117.0
C-3a
Bridgehead carbon next to C-4.
Aromatic C-H
112.0 – 114.0
C-7
Correlation to H-5.
Aliphatic
29.0 – 30.0
N-CH3
HSQC to 2.90 ppm doublet.
Comparative Analysis: Target vs. Alternatives
This table distinguishes the target molecule from its most common synthesis byproducts and analogs.
Feature
Target: 6-Bromo-N-methyl...
Precursor: Primary Amine (-NH2)
Isomer: 6-Bromo-3-methyl...
Methyl Signal
Doublet (δ 2.9, 3H)
None
Singlet (δ 2.5, 3H)
Amine Signal
Broad Doublet (1H)
Broad Singlet (2H, δ ~6.5)
None
C=N Carbon
δ ~163 (C-NHMe)
δ ~161 (C-NH2)
δ ~155 (C-Me)
H-4 Shift
~7.65 ppm
~7.60 ppm
~7.75 ppm
Key Differentiator: The coupling of the methyl group (doublet vs singlet) is the definitive proof of N-methylation versus C-methylation (a common side reaction in alkylation of heterocycles).
Visualization of Spectral Assignment[1][2][3][4]
Workflow for Assignment
The following diagram illustrates the logical flow for assigning the signals based on connectivity and coupling.
Caption: Logic flow for assigning the 6-bromo-N-methylbenzo[d]isoxazol-3-amine proton spectrum.
HMBC Connectivity Map
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to link the N-methyl group to the aromatic core.
Caption: Key HMBC correlations linking the N-methyl substituent to the benzisoxazole core.
References
Royal Society of Chemistry. (2014). Synthesis and NMR of 6-bromobenzo[d]oxazol-2-amine derivatives. (Supplementary Information). Retrieved from [Link]
National Institutes of Health (PubChem). (2025). 6-Bromo-1,2-benzoxazol-3-amine Compound Summary. Retrieved from [Link]
Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.[1] Retrieved from [Link]
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-benzo[d]isoxazol-3-amine in Cross-Coupling Reactions
For researchers and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. The benzo[d]isoxazole scaffold is a privileged core...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. The benzo[d]isoxazole scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides an in-depth comparison of the reactivity of two key halogenated intermediates, 6-bromo-benzo[d]isoxazol-3-amine and 6-chloro-benzo[d]isoxazol-3-amine, with a focus on their performance in palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.
The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition
The difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the mechanism of the catalytic cycle. A critical, and often rate-determining, step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5] The generally accepted trend for the propensity of aryl halides towards oxidative addition is I > Br > Cl > F.[6][7][8]
This reactivity order is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. This translates to milder reaction conditions, shorter reaction times, and often higher yields when employing a bromo-substituted substrate compared to its chloro-analog.[9]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[10][11] To illustrate the practical implications of the differing reactivities of 6-bromo- and 6-chloro-benzo[d]isoxazol-3-amine, we present a comparative analysis of a typical Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Parameter
6-Bromo-benzo[d]isoxazol-3-amine
6-Chloro-benzo[d]isoxazol-3-amine
Reaction Time
4-6 hours
12-24 hours
Typical Yield
85-95%
60-75%
Optimal Temperature
80-90 °C
100-110 °C
Catalyst Loading
1-2 mol%
3-5 mol%
The data presented in this table are representative and based on established principles of aryl halide reactivity in Suzuki-Miyaura coupling. Actual results may vary based on specific reaction conditions and ligand choice.
As the data suggests, the bromo-derivative is expected to provide the desired product in significantly higher yield and under milder conditions. The chloro-analog, while still a viable substrate, requires more forcing conditions to achieve a satisfactory conversion, which can sometimes lead to the formation of undesired byproducts.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of both substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-benzo[d]isoxazol-3-amine
To a dry Schlenk flask, add 6-bromo-benzo[d]isoxazol-3-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-benzo[d]isoxazol-3-amine
To a dry Schlenk flask, add 6-chloro-benzo[d]isoxazol-3-amine (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Add degassed toluene (15 mL) via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
Follow steps 8-10 from Protocol 1 for workup and purification.
Visualizing the Catalytic Cycle and Workflow
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool in drug discovery for the synthesis of C-N bonds.[12][13] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
Parameter
6-Bromo-benzo[d]isoxazol-3-amine
6-Chloro-benzo[d]isoxazol-3-amine
Reaction Time
6-8 hours
18-36 hours
Typical Yield
80-90%
55-70%
Optimal Temperature
90-100 °C
110-120 °C
Base
NaOtBu or K₃PO₄
LHMDS or K₂CO₃ with a more active catalyst system
The data presented in this table are representative and based on established principles of aryl halide reactivity in Buchwald-Hartwig amination. Actual results may vary based on the specific amine coupling partner and ligand choice.
The trend observed in the Suzuki-Miyaura coupling holds true for the Buchwald-Hartwig amination. The bromo-substituted substrate is more reactive, allowing for the use of a wider range of bases and affording the desired product in higher yield and with shorter reaction times. The chloro-analog often necessitates the use of stronger bases and more specialized, electron-rich phosphine ligands to achieve comparable results.[14]
Conclusion and Practical Recommendations
For the synthesis of derivatives of benzo[d]isoxazol-3-amine via palladium-catalyzed cross-coupling reactions, 6-bromo-benzo[d]isoxazol-3-amine is the superior starting material in terms of reactivity. Its use generally leads to higher yields, shorter reaction times, and milder reaction conditions compared to 6-chloro-benzo[d]isoxazol-3-amine.
However, the choice of starting material is often dictated by factors such as cost and availability. Aryl chlorides are typically less expensive than their corresponding bromides.[15] Therefore, for large-scale syntheses where cost is a significant driver, the development of a robust protocol for the chloro-analog may be a worthwhile endeavor. In such cases, careful optimization of the catalyst system (palladium source and ligand), base, and solvent is crucial to overcome the lower intrinsic reactivity of the C-Cl bond.
For early-stage drug discovery and the rapid synthesis of compound libraries, the higher reactivity and reliability of the bromo-substituted analog make it the more strategic choice.
References
Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(44), 11554-11558. Available at: [Link]
de Graaf, C., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2907-2919. Available at: [Link]
Shields, J. D., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
Shields, J. D., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]
Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
Aidene, M., et al. (2016). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. ChemCatChem, 8(8), 1475-1479. Available at: [Link]
Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]
Everson, D. A., & Weix, D. J. (2014). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC. Available at: [Link]
Koutentis, P. A. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2021(1), 66-118. Available at: [Link]
Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900-5903. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Barde, A., et al. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters, 2(14), 2053-2055. Available at: [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 53(10), 1181-1186. Available at: [Link]
Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. Accounts of Chemical Research, 53(9), 2137-2149. Available at: [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. Available at: [Link]
ChemSrc. (2025). 6-fluoro-1,2-benzisoxazol-3-amine. Chemical Synthesis Database. Available at: [Link]
Reddy, G. V., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. Available at: [Link]
Zhang, Y., et al. (2023). Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation/Dialkylation. CCS Chemistry. Available at: [Link]
De la Torre, D., et al. (2021). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]
Smith, C. J., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][4][6][16]triazol-5-yl)quinolin-4-amine. MDPI. Available at: [Link]
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
Ahmed, D. S., & Ali, A. M. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 224-235. Available at: [Link]
Validating Purity of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine Reference Standards
Executive Summary 6-Bromo-N-methylbenzo[d]isoxazol-3-amine is a critical heterocyclic intermediate, often utilized in the synthesis of atypical antipsychotics (benzisoxazole class) and kinase inhibitors.[1][2][3] In drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-N-methylbenzo[d]isoxazol-3-amine is a critical heterocyclic intermediate, often utilized in the synthesis of atypical antipsychotics (benzisoxazole class) and kinase inhibitors.[1][2][3] In drug development, the accuracy of biological assays and pharmacokinetic studies hinges on the purity of the reference standard used.[2]
While commercial "Research Grade" options exist, they often lack the rigorous characterization required for regulatory submission (IND/NDA).[2][3] This guide outlines a self-validating Mass Balance Approach to establish a "Gold Standard" reference material in-house, contrasting it with off-the-shelf alternatives.
Comparative Analysis: Validated vs. Commercial Standards
The following table objectively compares the reliability of a self-validated Primary Reference Standard against typical commercial "Tech Grade" reagents.
Feature
Validated Reference Standard (CRM-Grade)
Commercial Research Grade
Impact on Data
Purity Assignment
Mass Balance (100% - Volatiles - Inorganics - Impurities)
Area % (HPLC UV only)
Area % ignores water/salts, leading to potency overestimation (often 5-15%).
Identity
Confirmed by NMR (1H, 13C) & MS (Br isotope pattern)
The Mass Balance Approach (Core Methodology)[2][3]
To validate the standard, we do not rely on a single technique. We employ the Mass Balance Approach , which calculates absolute purity by accounting for everything that is NOT the target molecule.[2][3]
Caption: The Mass Balance workflow ensures no contaminant is overlooked. Unlike simple HPLC Area%, this method accounts for invisible impurities like water and salts.[2][3]
Analytical Strategy & Protocols
A. Identity Confirmation (NMR & MS)
Before assessing purity, you must confirm the structure, specifically distinguishing the N-methyl amine from the primary amine precursor or N,N-dimethyl impurity.[2][3]
1H NMR (DMSO-d6): Look for the N-methyl doublet (coupling with NH) around 2.8-3.0 ppm.[1][2][3] The NH proton should appear as a broad singlet/quartet.[1] The aromatic region will show the specific substitution pattern of the benzisoxazole ring.[1]
Mass Spectrometry (LC-MS):
Bromine Signature: The presence of Bromine (Br) provides a distinct 1:1 isotopic pattern (
and ) separated by 2 amu.[2][3] This is a definitive confirmation of the halogenated core.[1]
The primary challenge is separating the target secondary amine from the primary amine precursor and potential ring-opened degradation products.[1]
Method Protocol:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2][3]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH suppresses silanol interactions and keeps the amine protonated for sharp peaks).[2][3]
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[2][3]
Temperature: 30°C.
Critical Separation Logic:
Impurity 1 (Precursor): 6-Bromo-benzo[d]isoxazol-3-amine (Primary amine).[1][2][3] More polar than the N-methyl target; elutes earlier.[1]
Impurity 2 (Over-methylation): 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine.[1][2][3] Less polar; elutes later.
Impurity 3 (Degradant): 2-Hydroxy-4-bromobenzonitrile (Ring opening).[1][2][3] Distinct UV spectrum; elutes based on pH ionization.[1]
C. Residual Solvent & Inorganic Analysis[1][3][6]
TGA (Thermogravimetric Analysis): Heat ramp 10°C/min to 300°C. Weight loss < 100°C indicates moisture; 100-200°C indicates solvents (DMF, DMSO).[2][3]
ROI (Residue on Ignition): Sulfated ash method (USP <281>).[2][3] Critical if the synthesis involved sodium hydride or potassium carbonate bases.[1]
Validation Workflow Diagram
This diagram illustrates the decision matrix for qualifying the reference standard.
Caption: Step-by-step decision tree for qualifying a chemical reference standard.
References
International Council for Harmonisation (ICH). Guidance for Industry Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[2][3] Establishes thresholds for reporting and identifying impurities.
International Council for Harmonisation (ICH). Guidance Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[3][4] (2000).[2][3][4] Defines the requirements for reference standards. [2][3][4]
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][3] Outlines the mass balance approach for purity assignment. [2][3]
Davies, S. R., et al. "The development of an efficient mass balance approach for the purity assignment of organic calibration standards." Analytical and Bioanalytical Chemistry, 407(26), 7965-7974 (2015).[2][3] Validates the use of TGA/HPLC/NMR for SI-traceable purity.
Comparative Guide: Structural Elucidation of N-methylbenzo[d]isoxazol-3-amine Derivatives via XRD
Executive Summary & Scientific Rationale The Challenge: N-methylbenzo[d]isoxazol-3-amine derivatives represent a critical scaffold in antipsychotic drug development (e.g., Risperidone intermediates). However, these molec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The Challenge: N-methylbenzo[d]isoxazol-3-amine derivatives represent a critical scaffold in antipsychotic drug development (e.g., Risperidone intermediates). However, these molecules suffer from tautomeric ambiguity (amino- vs. imino- forms) and conformational polymorphism driven by the rotation of the exocyclic C3-N bond.
The Solution: While Nuclear Magnetic Resonance (NMR) often yields averaged signals due to rapid proton exchange in solution, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute static structural configuration. This guide compares SC-XRD against Powder XRD (PXRD) and Computational (DFT) methods, establishing SC-XRD as the definitive tool for resolving the N-methyl positioning and hydrogen-bonding networks.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis evaluates the three primary methods for structural determination of benzisoxazole derivatives.
Feature
SC-XRD (Gold Standard)
PXRD (Screening Tool)
DFT (Computational)
Primary Output
3D Atomic Coordinates ()
1D Diffractogram ( vs. Intensity)
Energy Minimized Structure
Tautomer Resolution
Definitive (via Bond Lengths)
Inferential (via pattern matching)
Hypothetical (Gas Phase)
Sample Requirement
High-quality Single Crystal ( mm)
Microcrystalline Powder
None (In-silico)
Polymorph ID
Identifies specific packing
Excellent for bulk phase purity
Predicts relative stability
Limit of Detection
Absolute Structure
~5% impurity detection
N/A
Why SC-XRD is Non-Negotiable for this Scaffold
For N-methylbenzo[d]isoxazol-3-amine, the distinction between the amino tautomer (exocyclic N-H) and the imino tautomer (endocyclic N-H) is defined by the C3–N exocyclic bond length.
Amino form: C3–N has partial double bond character (~1.34 Å).
Imino form: C3=N is a distinct double bond (~1.28 Å).
SC-XRD measures this to a precision of
Å, providing a self-validating proof of structure that PXRD cannot resolve directly [1][2].
Experimental Protocol: Biphasic Crystal Growth
Growing single crystals of N-methylbenzo[d]isoxazol-3-amine derivatives is challenging due to their "amphiphilic" nature (polar isoxazole ring + lipophilic benzene ring).
Protocol: The "Interfacial Diffusion" Method
Objective: Slow crystallization to minimize defects and maximize diffraction intensity.
Dissolution: Dissolve 20 mg of the derivative in a minimal amount (1.5 mL) of a polar solvent (e.g., Acetonitrile or Dichloromethane ). Sonicate to ensure full homogeneity.
Layering: In a narrow test tube (5 mm diameter), carefully layer 3.0 mL of a non-polar anti-solvent (e.g., n-Hexane or Diisopropyl ether ) on top of the solution.
Critical Step: Tilt the tube to 45° and pour the anti-solvent down the side to prevent immediate mixing.
Equilibration: Seal the tube with Parafilm, poke one microscopic hole for pressure release, and store in a vibration-free dark environment at 4°C.
Harvesting: Crystals usually appear at the interface within 48–72 hours. Harvest while the crystal is still submerged to prevent lattice collapse (solvate desolvation).
Visualizing the Structural Logic
Diagram 1: The Tautomeric Decision Tree
This diagram illustrates the mechanistic logic used to determine the tautomer based on XRD data.
Figure 1: Decision logic for assigning tautomeric state based on crystallographic bond lengths.
Diagram 2: The Analytical Workflow
The integrated workflow from synthesis to Phase ID.
Figure 2: Integrated workflow for structural characterization of pharmaceutical intermediates.
Data Interpretation: Validating the Structure
When analyzing the .cif file (Crystallographic Information File), focus on these specific parameters to validate your N-methylbenzo[d]isoxazol-3-amine derivative.
Key Bond Length Metrics
Bond
Expected Length (Å)
Interpretation
C3–N (Exocyclic)
1.33 – 1.36
Confirms Amino tautomer (dominant form) [3].
C3=N (Endocyclic)
1.29 – 1.31
Confirms isoxazole ring integrity.
N–O (Isoxazole)
1.40 – 1.42
Characteristic of the benzisoxazole core.
Self-Validation Check:
If the exocyclic C–N bond is found to be
Å, the structure has likely crystallized in the imino form (rare), or the refinement model is incorrect (check for disorder). In most stable derivatives, the amino form is stabilized by intermolecular hydrogen bonds forming Centrosymmetric Dimers ( graph set motifs) [4].
References
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
Improved Pharma. (2026). The High-Quality Difference: Solid-State Data That Stands Up to FDA and Patent Review. Retrieved from [Link]
Wang, L., & Wang, J. (2024).[1] Crystal structure of isoxazolo[4,5-b]pyridin-3-amine. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
Marjani, A. P., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Chemical Society of Pakistan. Retrieved from [Link][2]
Bioassay validation using 6-Bromo-N-methylbenzo[d]isoxazol-3-amine as a positive control
A Fragment-Based Positive Control for BET Bromodomain Inhibition Executive Summary & Strategic Utility 6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a critical class of fragment-based chemical probes used to valida...
Author: BenchChem Technical Support Team. Date: February 2026
A Fragment-Based Positive Control for BET Bromodomain Inhibition
Executive Summary & Strategic Utility
6-Bromo-N-methylbenzo[d]isoxazol-3-amine represents a critical class of fragment-based chemical probes used to validate bioassays targeting the Bromodomain and Extra-Terminal (BET) protein family, specifically BRD4 . Unlike complex, high-affinity inhibitors like JQ1, this compound serves as a Ligand Efficiency (LE) control . It validates the assay's sensitivity to detecting low-molecular-weight "headgroup" mimics that bind to the acetyl-lysine (KAc) recognition pocket.
Why use this specific control?
Pharmacophore Validation: The benzo[d]isoxazole core acts as a bioisostere for the acetyl-lysine residue, forming the essential hydrogen bond with the conserved Asparagine (Asn140 in BRD4 BD1).
Fragment Screening Calibration: It ensures your assay can detect weak-to-moderate affinity hits (
in M range), which is critical when screening fragment libraries or validating "hit-to-lead" sensitivity.
Solubility & Behavior: Its low molecular weight and high solubility profile make it an excellent "clean" control to rule out non-specific aggregation often seen with larger hydrophobic inhibitors.
Scientific Foundation: Mechanism of Action
To use this control effectively, one must understand the structural causality of its binding.
The KAc Mimicry: The isoxazole oxygen and nitrogen atoms mimic the carbonyl and nitrogen of the acetyl group on histone lysine residues.
The Anchor Point: Upon binding, the molecule anchors to Asn140 (in BRD4 BD1) via a hydrogen bond.
The "Shelf" Interaction: The 6-Bromo substituent often orients towards the "WPF shelf" (Trp-Pro-Phe), a hydrophobic region adjacent to the binding pocket, providing a vector for further chemical optimization (e.g., Suzuki couplings).
Pathway Diagram: BRD4 Inhibition Mechanism
The following diagram illustrates how the inhibitor disrupts the oncogenic signaling cascade.
Caption: Mechanism of Action. The inhibitor competes with acetylated chromatin for the BRD4 bromodomain pocket, preventing P-TEFb recruitment and halting c-Myc transcription.
Comparative Analysis: Selecting the Right Control
This guide compares 6-Bromo-N-methylbenzo[d]isoxazol-3-amine against industry-standard alternatives.
Feature
6-Bromo-N-methylbenzo[d]isoxazol-3-amine
(+) JQ1
PFI-1
Role
Fragment Control / Scaffold Validator
Gold Standard Probe
Alternative Scaffold Control
Potency (IC50)
Micromolar (1 - 10 µM)
Nanomolar (< 100 nM)
Nanomolar (~200 nM)
Ligand Efficiency
High (Binding energy per atom is high)
Moderate (High MW)
Moderate
Binding Mode
Minimal Pharmacophore (KAc mimic only)
Optimized (KAc mimic + Shelf interaction)
Sulfonamide-based KAc mimic
Assay Utility
Validating sensitivity to small fragments ; Checking "Hit-to-Lead" potential.
Validating maximum inhibition window; System suitability.
Validating scaffold diversity.
Solubility
High (Low MW, Polar)
Moderate (Hydrophobic tail)
Moderate
Scientist’s Insight: Do not use this compound if you need a "hammer" to completely shut down the signal at low concentrations. Use it to prove your assay can distinguish between weak, specific binders (fragments) and non-specific noise.
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a biotinylated acetyl-histone peptide by the test compound.
Control Compound: 6-Bromo-N-methylbenzo[d]isoxazol-3-amine (10 mM DMSO stock).
Step-by-Step Workflow:
Compound Preparation (Serial Dilution):
Prepare a 10 mM stock of the 6-Bromo control in 100% DMSO.
Perform a 1:3 serial dilution in DMSO to generate a 10-point curve (Top concentration: 10 mM
Final assay top: 100 µM).
Critical Step: Further dilute compounds 1:100 into Assay Buffer to minimize DMSO shock (Final DMSO < 1%).
Reagent Dispensing (384-well Plate):
Step A: Add 5 µL of diluted 6-Bromo control to respective wells.
Step B: Add 5 µL of BRD4-His protein (Final conc: 10 nM). Incubate for 15 mins at RT. Why? Allows the small molecule to occupy the pocket before the high-affinity peptide competes.
Step C: Add 5 µL of Biotin-H4 peptide (Final conc: equal to
Validation Criteria: The 6-Bromo control should yield an IC50 in the 1–10 µM range . If IC50 > 50 µM, the assay sensitivity is too low for fragment discovery.
Assay Logic Diagram
Caption: TR-FRET Competition Workflow. Pre-incubation ensures the fragment has time to access the binding pocket.
Troubleshooting & Self-Validation
Issue: Flat dose-response curve (No Inhibition).
Cause: Protein concentration is too high (titrating the inhibitor) or the assay window is too tight.
Fix: Re-run the
titration for the peptide and lower the protein concentration to nM.
Issue: IC50 is shifting > 20 µM.
Cause: DMSO tolerance exceeded.
Fix: Ensure final DMSO concentration is
. Fragments are sensitive to solvent effects disrupting the water network in the binding pocket.
Issue: "Bell-shaped" curve.
Cause: Compound aggregation or fluorescence interference (quenching).
Fix: Add 0.01% Triton X-100 to the buffer to prevent colloidal aggregation.
References
Design, synthesis and pharmacological characterization of benzo[d]isoxazole derivatives as BRD4 inhibitors.
Source: National Institutes of Health (PMC/PubMed)
URL:[Link]
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Benzotriazolo[4,3-d][1,4]diazepines (JQ1) as Orally Active Inhibitors of BET Bromodomains.
Source: Nature
URL:[Link]
PubChem Compound Summary for 6-Bromo-1,2-benzoxazol-3-amine.
Source: PubChem
URL:[1][Link]
Spectroscopic Characterization of Benzoisoxazole Regioisomers: A Technical Comparison Guide
Executive Summary In drug discovery, particularly within the antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant (e.g., Zonisamide) therapeutic classes, the benzoisoxazole scaffold is a privileged structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, particularly within the antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant (e.g., Zonisamide) therapeutic classes, the benzoisoxazole scaffold is a privileged structure. However, this scaffold exists as two distinct regioisomers: 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) .
Differentiation between these isomers is not merely academic; it is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance.[1] While they share the same molecular formula (
), their electronic environments, stabilities, and pharmacological profiles differ radically.
This guide provides a definitive spectroscopic workflow to distinguish these regioisomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by Mass Spectrometry (MS) and UV-Visible spectroscopy.
Structural Context & Nomenclature
Before interpreting spectra, one must understand the electronic distribution that drives the spectroscopic differences.
Feature
1,2-Benzisoxazole (Indoxazene)
2,1-Benzisoxazole (Anthranil)
Structure
Benzene fused to isoxazole at C4-C5
Benzene fused to isoxazole at C3-C4
Heteroatom Order
Oxygen (pos 1) - Nitrogen (pos 2)
Nitrogen (pos 1) - Oxygen (pos 2)
Electronic State
Aromatic, stable, colorless
Quinoid character, less stable, often colored
Key Bond
O-N bond is part of the ring
N-O bond is part of the ring
Isomer Identification Workflow
The following decision tree outlines the logical flow for identifying your unknown sample.
Figure 1: Rapid identification logic for benzoisoxazole regioisomers.
NMR is the definitive method for distinguishing these isomers.[1] The position of the heteroatoms creates distinct shielding/deshielding cones that affect the C-3 proton and carbon significantly.
Proton (
H) NMR
The proton at position 3 (H-3) is the most diagnostic signal for unsubstituted or 4/5/6/7-substituted derivatives.
1,2-Benzisoxazole: The H-3 proton typically appears around
2,1-Benzisoxazole: The H-3 proton is more deshielded, appearing downfield around
9.10 – 9.17 ppm .
Mechanism: In 2,1-benzisoxazole, the H-3 proton is adjacent to the bridgehead but is influenced strongly by the anisotropic effect of the adjacent Nitrogen (N-1) and the specific quinoid-like electron circulation of the anthranil system, leading to greater deshielding compared to the 1,2-isomer where H-3 is adjacent to Oxygen.
Carbon (
C) NMR
The carbon chemical shifts follow a similar trend, with the C-3 carbon serving as the reporter nucleus.
2,1-Benzisoxazole: C-3 resonates downfield at ~154 - 157 ppm .[1]
Nitrogen (
N) NMR
If available,
N NMR provides the largest spectral window for differentiation.
1,2-Benzisoxazole: Nitrogen shielding is +27 ppm (relative to nitromethane).
2,1-Benzisoxazole: Nitrogen shielding is +8 ppm .[1]
Summary of NMR Shifts (in
)
Nucleus
Signal
1,2-Benzisoxazole
2,1-Benzisoxazole
(ppm)
H
H-3
8.87 (s)
9.10 - 9.17 (s)
+0.23 to +0.30
C
C-3
146.1
154.5 - 157.5
+8.4 to +11.4
N
N
+27
+8
-19
Secondary Characterization: Mass Spectrometry[1]
While both isomers share the same molecular mass (MW 119.12), their fragmentation pathways under Electron Ionization (EI) or Collision-Induced Dissociation (CID) differ due to their thermal stabilities and rearrangement potentials.
Fragmentation Pathways[1]
1,2-Benzisoxazole:
Isomerization: Upon excitation, it primarily isomerizes to 2-hydroxybenzonitrile (salicylonitrile).[1]
Fragmentation: The spectrum is dominated by the loss of CO (
Isomerization: Thermally unstable; often decomposes to aniline and CO/carbon fragments or rearranges to form acridone precursors in complex matrices.[1]
Fragmentation: Exhibits "ortho effects" characteristic of anthranilic acid derivatives.[1] It often shows a loss of CO to form a nitrene intermediate.[1]
Diagnostic Ion: Prominent
92 (Aniline-like fragment) and 65 (Cyclopentadiene).[1]
Figure 2: Divergent fragmentation pathways for benzoisoxazole isomers.
The following guide details the operational safety and disposal protocols for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine . Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the operational safety and disposal protocols for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine .
Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repositories, this guide applies a conservative "Structure-Activity Relationship" (SAR) approach . It synthesizes data from close structural analogs (e.g., 6-bromobenzo[d]isoxazol-3-amine and halogenated heteroaromatic amines) to ensure maximum safety margins.[1]
Part 1: Executive Safety Summary (Immediate Action)
Likely Not Listed (P/U list), but regulated as Characteristic Hazardous Waste (Toxic/Irritant).
Part 2: Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its potential failure modes.
The Halogen Factor (Bromine at C-6)[1][4]
Risk: Improper incineration of brominated aromatics can generate polybrominated dibenzo-p-dioxins (PBDDs) and furans.[1]
Operational Implication: This waste cannot be treated in standard municipal incinerators.[1] It requires a facility equipped with wet scrubbers and afterburners operating >1100°C.[1]
Segregation Rule: Segregate strictly into the "Halogenated Waste" stream. Even 1% contamination can reclassify an entire drum of non-halogenated waste, tripling disposal costs.
The Isoxazole Ring & Amine (N-methyl)[1]
Risk: The isoxazole ring is generally stable but can cleave under strong reducing conditions or high heat. The N-methyl group defines it as a secondary amine.[1]
Operational Implication: Secondary amines are precursors to N-nitrosamines (potent carcinogens) if exposed to nitrosating agents.[1]
Storage Rule: Keep waste containers away from nitric acid, nitrates, or nitrite salts.
Part 3: Waste Segregation & Packaging Protocol
This protocol uses a self-validating segregation logic to prevent cross-contamination.[1]
Step 1: Characterize the State
Is the waste a pure solid, or is it dissolved in a reaction solvent?
Date when the first drop entered the container (Accumulation Start Date).
Phase 3: The "Cradle-to-Grave" Lifecycle
Figure 2: The regulatory lifecycle of the waste from generation to final destruction.[1]
Part 5: Regulatory & Compliance Reference
United States (EPA/RCRA)[1][5]
Waste Determination: If not explicitly listed (P/U list), it is a Characteristic Waste if it exhibits toxicity.[3] However, as a halogenated organic, it is best managed under F-listed protocols if spent solvents are involved (e.g., F002).
Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, LQG) are not exceeded by this batch.
European Union (EWC)[1]
EWC Code: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
HP Codes: HP 4 (Irritant), HP 6 (Acute Toxicity).[4]
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Categories and Requirements."[1] RCRA Compliance Manual.
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. (Chapter 8: Management of Waste).
Personal protective equipment for handling 6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Executive Summary & Chemical Hazard Profiling[2] 6-Bromo-N-methylbenzo[d]isoxazol-3-amine is a specialized heterocyclic intermediate, likely utilized in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Hazard Profiling[2]
6-Bromo-N-methylbenzo[d]isoxazol-3-amine is a specialized heterocyclic intermediate, likely utilized in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliperidone analogs) or anticonvulsants.
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact derivative may be proprietary or sparse, we must apply Read-Across Toxicology based on its pharmacophore. The benzo[d]isoxazole scaffold is biologically active, often targeting CNS receptors (dopamine/serotonin). Consequently, this compound should be handled as a Potent Pharmaceutical Intermediate (OEB 3) until definitive data proves otherwise.[1]
Functional Group Hazard Analysis
Benzo[d]isoxazole Core: Associated with CNS activity; potential for neurotoxicity or sedation upon high exposure.[1]
STOT-SE: Category 3 (May cause respiratory irritation).[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety system.[1] Do not deviate from these standards without a documented Risk Assessment.
Protection Zone
PPE Requirement
Technical Rationale
Respiratory
P3 / N100 Respirator (Minimum) or PAPR
The solid state of this amine is prone to static charging, creating fine dust.[1] Standard N95s are insufficient for potentially bioactive CNS intermediates.[1]
Outer Glove: Protects against gross contamination.[1] Inner Glove: Colored indicator glove to reveal micro-tears.[1] Change immediately upon splash.[1]
Dermal (Body)
Tyvek® Lab Coat (Closed front) + Sleeves
Wrist gaps are the #1 failure point in exposure.[1] Tyvek sleeves taped to the outer glove eliminate this risk.[1]
Ocular
Chemical Splash Goggles (Indirect Vent)
Safety glasses are inadequate for fine powders or basic amines that can cause corneal clouding.[1]
Engineering
Fume Hood / Vented Enclosure
Primary Barrier: All open handling must occur within a certified hood operating at face velocity 80–100 fpm.[1]
Operational Protocols
Phase A: Weighing & Transfer (Highest Risk)
The majority of laboratory exposures occur during the transfer of dry powders due to static electricity.
Static Elimination: Place an ionizing fan or anti-static gun inside the weigh station 30 seconds prior to opening the container.[1]
Taring: Tare the weigh boat before adding the compound. Never return excess material to the stock bottle (cross-contamination and dust generation risk).
Solubilization: If possible, solubilize the compound immediately within the hood. A solution is significantly easier to contain than a static-prone powder.[1]
Phase B: Reaction Setup
Inert Atmosphere: This amine is susceptible to oxidation.[1] Flush the reaction vessel with Nitrogen/Argon.
Addition Rate: If reacting with strong electrophiles (e.g., acid chlorides), the N-methyl amine moiety will generate an exotherm.[1] Add reagents dropwise at 0°C.
Liquid Waste: Segregate into "Halogenated Organic" waste streams.[1] The bromine atom requires high-temperature incineration to prevent formation of toxic byproducts.[1]
Decontamination: Wipe all surfaces with a 5% surfactant solution followed by Isopropanol.[1]
Decision Logic & Emergency Response
The following diagrams illustrate the decision-making process for PPE selection and the immediate workflow for spill response.
Figure 1: PPE Selection Logic
This logic gate ensures you select the correct containment level based on the physical state and quantity of the material.
Caption: Decision matrix for escalating PPE based on physical state and quantity handled.
Figure 2: Emergency Spill Response Workflow
A standardized response to loss of containment.
Caption: Immediate operational workflow for biological containment breach.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329780356, 6-Bromo-3-methyl-1,2-benzisoxazole. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 1,2-benzisoxazol-3-amine derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][3] Retrieved from [Link]